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  • Product: 3-Amino-5-bromopyridin-4-ol hydrochloride
  • CAS: 856161-17-6

Core Science & Biosynthesis

Foundational

3-Amino-5-bromopyridin-4-ol hydrochloride CAS 101084-20-2 properties

CAS 101084-20-2 | High-Value Heterocyclic Scaffold [1][2] Executive Summary 3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2) is a critical trifunctional building block in medicinal chemistry. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 101084-20-2 | High-Value Heterocyclic Scaffold [1][2]

Executive Summary

3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2) is a critical trifunctional building block in medicinal chemistry. Characterized by an electron-rich amino group, a tautomeric hydroxyl/oxo moiety, and a reactive bromine handle, this scaffold offers orthogonal reactivity for the synthesis of complex fused heterocycles.[1][2] It is widely utilized in the development of kinase inhibitors, GPCR ligands, and antiviral agents, specifically serving as a precursor to oxazolo[4,5-c]pyridines and functionalized pyridin-4-ones .[1][2]

This guide details the physicochemical properties, synthetic utility, and handling protocols for this intermediate, providing researchers with the actionable intelligence required for high-yield drug discovery workflows.[1][2]

Chemical Identity & Structural Analysis[1][4][5][6]

Nomenclature and Identifiers[2][5][7]
  • IUPAC Name: 3-Amino-5-bromopyridin-4-ol hydrochloride[1][2]

  • Common Synonyms: 3-Amino-5-bromo-4-pyridone hydrochloride; 3-Amino-5-bromo-4-hydroxypyridine HCl[1][2]

  • CAS Number: 101084-20-2 (Note: This CAS often refers to the free base; commercial preparations are frequently supplied as the HCl salt for stability).[1][2]

  • Molecular Formula: C₅H₅BrN₂O[1][2][3] · HCl

  • Molecular Weight: 189.01 (Free Base) / 225.47 (HCl Salt)[1][2]

Tautomeric Equilibrium

A defining feature of 3-amino-5-bromopyridin-4-ol is its keto-enol tautomerism.[1][2] While often named as a "pyridin-4-ol," experimental evidence in the solid state and polar solvents (DMSO, H₂O) suggests the pyridin-4(1H)-one (keto) form predominates.[1][2] This equilibrium is pH-dependent and dictates regioselectivity during alkylation reactions.[1][2]

Figure 1: Tautomeric States and Protonation

Tautomerism cluster_0 Free Base Equilibrium Node1 Pyridin-4-ol Form (Aromatic OH) Node2 Pyridin-4(1H)-one Form (Dominant Keto) Node1->Node2  Tautomerization   Node3 HCl Salt Form (Protonated C3-NH3+ or N1-H) Node2->Node3 + HCl

Caption: Equilibrium shifts toward the pyridone form in polar media; HCl salt stabilizes the amine.

Physicochemical Profile

PropertyValue / DescriptionExperimental Note
Appearance Off-white to yellow/brown solidOxidizes slightly upon air exposure.[1][2]
Melting Point >250 °C (dec.)[2]High MP characteristic of zwitterionic/salt lattice.[2]
Solubility DMSO, Methanol, Water (Hot)Poor solubility in non-polar solvents (DCM, Hexane).[1][2]
pKa (Calc.) ~3.2 (Pyridine N), ~9.1 (OH/NH)Amphoteric nature requires careful pH control during extraction.[2]
Hygroscopicity ModerateThe HCl salt is hygroscopic; store under desiccant.[2]

Synthetic Routes & Manufacturing[1][3]

Primary Synthetic Pathway

The industrial preparation typically proceeds via the electrophilic bromination of 3-aminopyridin-4-ol (or its protected precursor).[1][2] The presence of the electron-donating hydroxyl (OH) and amino (NH₂) groups activates the pyridine ring, directing the bromine to the C-5 position.[1][2]

Protocol Overview:

  • Starting Material: 3-Aminopyridin-4-ol.[1][2][4][3]

  • Bromination: Treatment with Br₂ in acetic acid or NBS in DMF.[2]

  • Regioselectivity: The C-5 position is ortho to the activating OH/O= group, ensuring high regioselectivity over C-2 or C-6.[1][2]

  • Isolation: The product precipitates as the hydrobromide or hydrochloride salt upon acid treatment.[2]

Quality Control Parameters
  • HPLC Purity: >97% (Area %).

  • Impurity Profile: Common impurities include 3,5-dibromopyridin-4-ol (over-bromination) or unreacted starting material.[1][2]

  • 1H NMR Validation: Look for the C-2 and C-6 proton singlets (or doublets with small coupling) in d6-DMSO. The absence of C-5 proton confirms substitution.[2]

Reactivity & Applications in Drug Discovery[1][3]

This scaffold is a "molecular pivot," allowing divergent synthesis into multiple pharmacophore classes.[2]

Palladium-Catalyzed Cross-Coupling (C-5 Functionalization)

The C-5 bromine atom is an excellent handle for Suzuki-Miyaura or Stille couplings, enabling the introduction of aryl or heteroaryl groups.[1][2]

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond.[1][2]

  • Optimization: Use electron-rich ligands (e.g., XPhos, SPhos) to facilitate coupling on the electron-deficient pyridine ring.[1][2]

  • Application: Synthesis of bi-aryl kinase inhibitors.[2]

Cyclization to Fused Heterocycles

The adjacent 3-amino and 4-hydroxy/oxo groups allow for rapid cyclization.[1][2]

  • Oxazolo[4,5-c]pyridines: Condensation with carboxylic acids, orthoesters, or aldehydes.[1][2]

  • Imidazo[4,5-c]pyridines: Requires conversion of the 4-OH to a leaving group (e.g., -Cl via POCl₃) followed by displacement with amines and cyclization.[1][2]

Figure 2: Divergent Synthetic Workflows

Synthesis Start 3-Amino-5-bromopyridin-4-ol (Scaffold) Process1 + R-COOH / Polyphosphoric Acid (Cyclization) Start->Process1 Process2 + Ar-B(OH)2 / Pd(0) (Suzuki Coupling) Start->Process2 Process3 + R-X / Base (N-Alkylation) Start->Process3 Product1 Oxazolo[4,5-c]pyridine (Core Pharmacophore) Process1->Product1 Product2 5-Aryl-3-aminopyridin-4-ol (Kinase Inhibitor Precursor) Process2->Product2 Product3 N-Substituted Pyridone (Antiviral Scaffolds) Process3->Product3

Caption: The scaffold enables access to oxazolopyridines (left), bi-aryls (center), and N-alkyl pyridones (right).[1][2][5]

Experimental Protocols

Protocol A: Suzuki Coupling at C-5

Note: This protocol assumes the use of the free base or neutralization of the HCl salt in situ.[1][2]

  • Reagents: 3-Amino-5-bromopyridin-4-ol (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.[2]

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 4–12 hours.

    • Workup: Acidify to pH ~6 to precipitate the product (zwitterion) or extract with n-Butanol if highly polar.[1][2]

Protocol B: Formation of Oxazolo[4,5-c]pyridine[1][2]
  • Reagents: 3-Amino-5-bromopyridin-4-ol (1.0 eq), Triethyl orthoformate (Excess) or R-COOH + PPA.

  • Procedure:

    • Reflux the scaffold in triethyl orthoformate with a catalytic amount of p-TsOH.[2]

    • Monitor by LCMS for the disappearance of the M+1 peak (189/191) and appearance of the cyclized mass.[2]

    • Evaporate solvent and recrystallize from EtOH.[2][6]

Handling, Safety, and Stability

GHS Hazard Classification[3]
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][7]

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7][8]

    • H335: May cause respiratory irritation.[2][7]

Storage and Stability[2][3]
  • Storage: Store at 2–8°C in a tightly sealed container. The HCl salt is hygroscopic; exposure to moisture may lead to clumping and difficulty in stoichiometry calculations.[2]

  • Light Sensitivity: Protect from light to prevent gradual debromination or oxidation of the amine.[2]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[2]

References

  • Sigma-Aldrich. (2024).[2] Product Specification: 3-Amino-5-bromopyridin-4-ol (AldrichCPR).[1][2] Retrieved from [1][2]

  • PubChem. (2024).[2] Compound Summary: 3-Amino-5-bromopyridin-4-ol (CID 329771824).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Dandu, R. R., et al. (2011).[2] "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4).[2] (Contextual reference for aminobromopyridine synthesis).

  • CymitQuimica. (2024).[2] Safety Data Sheet: 3-Amino-5-bromopyridin-4-ol. Retrieved from [1][2]

  • BenchChem. (2024).[2] Application Notes: 3-Amino-5-bromopyridine in Multicomponent Reactions. Retrieved from [1][2]

Sources

Exploratory

An In-depth Technical Guide to the Tautomeric Equilibrium of 3-Amino-5-bromo-4-pyridone HCl

For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the tautomeric equilibrium of 3-Amino-5-bromo-4-pyridone hydrochloride (HCl), a substituted 4-pyridone of interest in medicinal chemistry. We will delve into the structural nuances of its potential tautomers, the factors governing their equilibrium, and the state-of-the-art methodologies for their characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyridone-based compounds.

Introduction to Tautomerism in 4-Pyridone Systems

The position of this equilibrium is not fixed and is highly sensitive to the molecule's environment and structural modifications.[3] Key influencing factors include:

  • Solvent Polarity: Polar protic solvents, such as water and alcohols, tend to stabilize the more polar 4-pyridone tautomer through hydrogen bonding.[2][4] Conversely, in the gas phase or in non-polar aprotic solvents, the 4-hydroxypyridine form may be more favored.[2]

  • Electronic Effects of Substituents: Electron-donating or withdrawing groups on the pyridine ring can alter the relative acidities and basicities of the N-H and O-H protons, thereby shifting the equilibrium.[3][5]

  • Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, most stable tautomeric form, which is typically the 4-pyridone.[6]

Understanding and controlling this tautomeric balance is paramount in drug development, as different tautomers can exhibit distinct biological activities and metabolic fates.

Tautomeric Forms of 3-Amino-5-bromo-4-pyridone HCl

For 3-Amino-5-bromo-4-pyridone HCl, the fundamental equilibrium lies between the pyridone and hydroxypyridine forms. The presence of the amino and bromo substituents introduces additional electronic influences. Furthermore, as the compound is an HCl salt, protonation of the ring nitrogen or the exocyclic amino group is expected, leading to several possible species in solution.

The primary equilibrium of the free base is between:

  • 3-Amino-5-bromo-1H-pyridin-4-one (Pyridone/Keto Form): This form contains a carbonyl group at the 4-position and a proton on the ring nitrogen.

  • 3-Amino-5-bromo-pyridin-4-ol (Hydroxypyridine/Enol Form): This aromatic form possesses a hydroxyl group at the 4-position.

Due to the presence of the basic amino group, a third potential tautomer, an imine form, could be considered, although it is generally less stable for this class of compounds.

The equilibrium is further complicated by protonation in the HCl salt. The most likely sites of protonation are the ring nitrogen (in the enol form) and the carbonyl oxygen (in the keto form).

Below is a visualization of the principal tautomeric equilibrium for the free base.

Caption: Primary tautomeric equilibrium of 3-Amino-5-bromo-4-pyridone.

Influence of Substituents:

  • 3-Amino Group: As an electron-donating group, the amino substituent increases the electron density of the ring, which can influence the basicity of the ring nitrogen and the carbonyl oxygen.

  • 5-Bromo Group: The bromine atom is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. Its overall effect will modulate the electronic character of the ring.

Based on general principles for 4-pyridones, the pyridone (keto) form is expected to be the predominant tautomer in polar solvents like water , a common medium for biological assays and formulation.[2][4] This is due to the greater polarity of the keto form, which is better stabilized by hydrogen bonding with solvent molecules.[7]

Methodologies for Tautomeric Equilibrium Analysis

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for quantitatively assessing tautomeric mixtures in solution, provided the exchange rate between tautomers is slow on the NMR timescale.[8]

Experimental Protocol: 1H NMR for Tautomer Ratio Determination

  • Sample Preparation:

    • Dissolve a precisely weighed amount of 3-Amino-5-bromo-4-pyridone HCl in a deuterated solvent of interest (e.g., D2O, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).

    • Add an internal standard with a known concentration if absolute quantification is desired. Tetramethylsilane (TMS) is common for organic solvents, while a water-soluble standard like DSS may be used for aqueous solutions.

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer. Protons on or near the sites of tautomerization (e.g., N-H, aromatic C-H) will exhibit different chemical shifts for each form.[9]

    • Carefully integrate the signals corresponding to a specific proton in each tautomer.

    • The ratio of the integrals for the same proton in the different tautomeric forms directly corresponds to the molar ratio of the tautomers in solution.[10]

B. UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation and can be used to study tautomeric equilibria.[11] The pyridone and hydroxypyridine forms have different chromophores and thus exhibit distinct absorption maxima (λmax).[12]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of 3-Amino-5-bromo-4-pyridone HCl in a non-polar solvent where one tautomer (likely the enol form) is expected to dominate (e.g., cyclohexane, if solubility permits).

    • Prepare another stock solution in a highly polar protic solvent where the other tautomer (likely the keto form) predominates (e.g., water).

    • Prepare a series of solutions in solvents of intermediate polarity.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the respective pure solvent as a blank.

  • Data Analysis:

    • The spectrum in the non-polar solvent will approximate the spectrum of the pure enol form, while the spectrum in the polar solvent will approximate that of the pure keto form.

The following diagram illustrates the workflow for selecting an appropriate analytical technique.

analytical_workflow start Characterize Tautomeric Equilibrium is_quantitative Quantitative Ratio Needed? start->is_quantitative is_solid_state Solid State Analysis? start->is_solid_state nmr NMR Spectroscopy is_quantitative->nmr Yes uv_vis UV-Vis Spectroscopy is_quantitative->uv_vis No (Qualitative) xrd X-ray Crystallography is_solid_state->xrd Yes dft Computational (DFT) Analysis is_solid_state->dft No (Solution/Gas) nmr->dft Complement with Theory uv_vis->dft Complement with Theory

Caption: Decision workflow for analyzing tautomerism.

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and complementing experimental findings.[14][15]

Protocol: DFT Calculation of Tautomer Relative Energies

  • Structure Generation:

    • Build the 3D structures of all plausible tautomers of 3-Amino-5-bromo-4-pyridone (and its protonated forms).

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP or a more modern functional like ωB97X-D) and basis set (e.g., 6-311+G(d,p)).[3]

    • Calculations should be performed for the gas phase and for relevant solvents using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[16][17]

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the tautomers in the desired phase (gas or solution). The tautomer with the lower ΔG is predicted to be the more stable and thus more abundant at equilibrium.[18]

    • The equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).

Expected Tautomeric Equilibrium and Data Summary

While specific experimental data for 3-Amino-5-bromo-4-pyridone HCl is not extensively published, we can predict the equilibrium trends based on data for analogous 4-pyridone systems.

Table 1: Predicted Tautomeric Equilibrium for 3-Amino-5-bromo-4-pyridone

MediumPredominant TautomerRationale
Gas Phase Hydroxypyridine (Enol)Aromatic stabilization is a key driving force in the absence of solvent effects.[2]
Non-polar Solvent (e.g., Cyclohexane)Hydroxypyridine (Enol)Similar to the gas phase; minimal solvent stabilization of the more polar keto form.[2]
Polar Aprotic Solvent (e.g., DMSO)Pyridone (Keto)The high dipole moment of the keto form is stabilized by the polar solvent.
Polar Protic Solvent (e.g., Water, Methanol)Pyridone (Keto)Strong hydrogen bonding between the solvent and the N-H and C=O groups of the keto tautomer provides significant stabilization.[4]
Solid State Pyridone (Keto)Intermolecular hydrogen bonding and favorable crystal packing typically favor the keto form.[6]

Conclusion and Implications for Drug Development

The tautomeric equilibrium of 3-Amino-5-bromo-4-pyridone HCl is a critical aspect of its chemical identity, with the pyridone (keto) form expected to predominate in aqueous and other polar environments relevant to biological systems. This preference is driven by the enhanced stabilization of the polar keto tautomer through solvent interactions, particularly hydrogen bonding. For drug development professionals, a thorough understanding and characterization of this equilibrium are essential. The choice of analytical methodology, from NMR and UV-Vis spectroscopy to computational DFT modeling, should be guided by the specific information required, whether it be quantitative ratios in solution or the intrinsic stability of the tautomers. Accurately identifying the predominant tautomeric species under physiological conditions is a crucial step in predicting a compound's behavior, optimizing its properties for therapeutic use, and ensuring the consistency and reliability of its biological activity.

References

  • Wikipedia. (2023). 4-Pyridone. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158.
  • Ivanova, B. B., & Spiteller, M. (2014). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Kouamé, E. A., et al. (2020). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Journal of Materials Science and Chemical Engineering, 8(5), 1-17.
  • Wierzbicka, E., & Zięba, A. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(28), 18367-18377.
  • Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Retrieved February 26, 2026, from [Link]

  • Joseph, B., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2266-2274.
  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Thompson, A. M., & Cramer, C. J. (1995). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 60(11), 3269-3277.
  • Plöger, G. F., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ChemistryOpen, 7(11), 868-873.
  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved February 26, 2026, from [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
  • Organic Process Research & Development. (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(31), 10593-10605.
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved February 26, 2026, from [Link]

  • Wilson, Z. E., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5125-5134.
  • Wikipedia. (2023). 2-Pyridone. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Oriental Journal of Chemistry. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 30(2), 529-535.
  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1255-1261.
  • Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 26, 2026, from [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[14][19]-annelated rings and oxygen at the[14]-position. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-25.

  • McCormick, J. M. (2015). Keto-Enol Tautomerism. Chem Lab.
  • Büchner, R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379.
  • ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Density functional theory calculations on tautomerism of 5-fluorocytosine. Retrieved February 26, 2026, from [Link]

  • Al-Omari, H. S. M. (2008). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Journal of Applied Sciences, 8(14), 2659-2668.
  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy?
  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • Ellison, M., & Tsonis, C. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy.

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Foundational

The 3-Amino-5-Bromo-4-Hydroxypyridine Scaffold: A Linchpin for Kinase & Antiviral Drug Discovery

Executive Summary The 3-amino-5-bromo-4-hydroxypyridine (and its tautomer 3-amino-5-bromo-4-pyridone ) represents a "privileged structure" in medicinal chemistry. Unlike simple building blocks, this scaffold possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-5-bromo-4-hydroxypyridine (and its tautomer 3-amino-5-bromo-4-pyridone ) represents a "privileged structure" in medicinal chemistry. Unlike simple building blocks, this scaffold possesses a high density of functional handles—an amine, a hydroxyl/carbonyl, and a halogen—arranged in a specific geometry that mimics the purine ring system. This unique architecture makes it a critical intermediate for Fragment-Based Drug Discovery (FBDD) , particularly for targeting ATP-binding sites in kinases and viral polymerases.

This technical guide dissects the Structure-Activity Relationship (SAR) of this core, analyzing how specific modifications at the C3, C4, and C5 positions drive potency and selectivity.

Chemical Architecture & Tautomerism

Understanding the ground-state thermodynamics of this molecule is a prerequisite for rational design.

The Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (non-aromatic, amide-like) forms.

  • Pyridin-4-ol Form: Favored in non-polar solvents and gas phase.

  • Pyridin-4-one Form: Predominant in aqueous media and crystal structures due to strong intermolecular hydrogen bonding.

Implication for SAR: When docking this molecule into a protein target (e.g., a kinase hinge region), you must account for the pyridin-4-one tautomer, which presents a distinct Hydrogen Bond Donor (NH) and Acceptor (C=O) motif compared to the hydroxyl form.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Consequence A Pyridin-4-ol Form (Aromatic) OH donor / N acceptor B Pyridin-4-one Form (Keto-dihydro) NH donor / C=O acceptor A->B  Polar Solvent / Solid State   C Kinase Hinge Binding (Donor-Acceptor Motif) B->C  Preferred Bioactive Conformation  

Figure 1: Tautomeric equilibrium shifting towards the pyridone form in biological environments, critical for binding mode analysis.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-amino-5-bromo-4-hydroxypyridine is best understood by "Vector Analysis"—treating each position as a vector for chemical exploration.

Vector C3: The Amino Group (The "Anchor")
  • Role: Primary Hydrogen Bond Donor.

  • SAR Insight: The C3-amine is crucial for forming bidentate hydrogen bonds with backbone carbonyls of target proteins (e.g., Glu/Met residues in kinase hinges).

  • Modification Strategy:

    • Acylation/Sulfonylation: Converts the basic amine to an acidic proton, altering pKa and solubility.

    • Cyclization: The C3-amine and C4-hydroxy groups are perfectly positioned to form 5- or 6-membered fused rings (e.g., oxazolo[4,5-c]pyridines or pyrido[4,3-d]pyrimidines). This "scaffold morphing" locks the conformation and improves metabolic stability.

Vector C4: The Hydroxyl/Carbonyl (The "Pivot")
  • Role: Hydrogen Bond Acceptor (as C=O) or Donor (as OH).

  • SAR Insight: In the pyridone form, the C4-carbonyl accepts a hydrogen bond from the protein backbone NH.

  • Synthetic Utility: The C4-OH can be activated (via POCl3) to a C4-Cl. This transforms the position into an electrophile for SNAr reactions, allowing the introduction of bulky amines or ethers to probe the "solvent-exposed region" of the binding pocket.

Vector C5: The Bromine Atom (The "Exit Vector")
  • Role: Hydrophobic contact & Synthetic Handle.

  • SAR Insight: The C5-Bromine is the most versatile point for SAR expansion. It points deep into the hydrophobic pocket (e.g., the Gatekeeper region in kinases).

  • Modification Strategy (Suzuki/Sonogashira):

    • Small Alkyl/Cycloalkyl: Probes steric tolerance.

    • Aryl/Heteroaryl: Establishes π-π stacking interactions.

    • Halogen Bonding: The Br itself can form halogen bonds with backbone carbonyls; replacing it with Cl or F usually reduces potency unless steric constraints are severe.

Summary Table: Functional Group Contributions
PositionFunctional GroupPharmacophore RoleSynthetic Potential (Derivatization)
C3 -NH₂ (Amino)H-Bond DonorUrea formation, Amide coupling, Heterocycle fusion
C4 -OH / =OH-Bond AcceptorChlorination (SNAr precursor), O-alkylation
C5 -Br (Bromo)Hydrophobic/Halogen BondSuzuki-Miyaura coupling (Aryl/Alkyl), Sonogashira (Alkynyl)
N1 Pyridine NH-Bond Acceptor (if OH form)N-oxidation, N-alkylation (prodrug strategy)

Synthetic Pathways & Protocols

To explore the SAR, one must be able to synthesize and functionalize the core.[1] Below are the standard protocols for generating the scaffold and its key derivatives.

Synthesis of the Core Scaffold

Reaction Logic: Starting from 4-hydroxypyridine, nitration introduces the nitrogen source at C3, followed by bromination at C5, and finally reduction of the nitro group.

  • Nitration: 4-Hydroxypyridine + HNO₃/H₂SO₄ → 3-Nitro-4-hydroxypyridine.

  • Bromination: 3-Nitro-4-hydroxypyridine + Br₂ (in AcOH) → 3-Nitro-5-bromo-4-hydroxypyridine.

  • Reduction: 3-Nitro-5-bromo-4-hydroxypyridine + Fe/NH₄Cl (or H₂/Pd-C*) → 3-Amino-5-bromo-4-hydroxypyridine .

    • Note: Catalytic hydrogenation must be carefully controlled to avoid debromination.

Protocol: Suzuki Coupling at C5 (SAR Expansion)

This protocol allows the replacement of the Bromine with an aryl group to probe the hydrophobic pocket.

Reagents:

  • Substrate: 3-Amino-5-bromo-4-hydroxypyridine (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Suspend in solvent mixture and sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd catalyst quickly and seal the vial.

  • Heating: Heat to 90°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. The product (likely the pyridone tautomer) may precipitate; if so, filter and wash with water/ether.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Synthesis Start 4-Hydroxypyridine Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter1 3-Nitro-4-hydroxypyridine Step1->Inter1 Step2 Bromination (Br2, AcOH) Inter1->Step2 Inter2 3-Nitro-5-bromo-4-hydroxypyridine Step2->Inter2 Step3 Selective Reduction (Fe, NH4Cl) Inter2->Step3 Core CORE: 3-Amino-5-bromo-4-hydroxypyridine Step3->Core PathA Path A: C5-Arylation (Suzuki Coupling) Core->PathA PathB Path B: Cyclization (Formamide/Triethylorthoformate) Core->PathB ProdA 5-Aryl-3-amino-4-pyridones (Kinase Inhibitors) PathA->ProdA ProdB Oxazolo[4,5-c]pyridines (Antivirals) PathB->ProdB

Figure 2: Synthetic logic flow from commodity chemicals to the core scaffold and divergent SAR pathways.

Biological Applications & Case Studies

Case Study 1: Kinase Inhibition (p38 MAP Kinase)

The 3-amino-4-pyridone motif is a bioisostere of the adenine ring in ATP.

  • Mechanism: The motif functions as a bidentate hinge binder.

    • The C4-Carbonyl accepts an H-bond from the backbone NH of the hinge residue (e.g., Met109 in p38α).

    • The C3-Amino donates an H-bond to the backbone Carbonyl of the adjacent residue.

  • SAR Outcome: Substitution at C5 with a bulky aryl group (e.g., 2,4-difluorophenyl) fills the hydrophobic "gatekeeper" pocket, significantly increasing potency (IC50 shift from µM to nM range).

Case Study 2: Antiviral Agents (HCV Polymerase)

Fused derivatives, specifically pyrido[4,3-d]pyrimidines derived from this core, have shown activity against RNA-dependent RNA polymerases.

  • Logic: The 3-amino and 4-hydroxy groups are cyclized with an aldehyde or carboxylic acid equivalent.

  • Result: The resulting tricyclic system mimics the nucleobase guanine, acting as a non-nucleoside inhibitor (NNI) or chain terminator depending on the ribose attachment.

References

  • Synthesis and Reactivity of 3-Amino-5-bromopyridine Derivatives. Heterocycles, 2011.[2] Link

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their Derivatives. Chemical Biology & Drug Design, 2018. Link

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Antiviral Research, 2012. Link

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2024. Link

  • 3-Amino-5-bromopyridine (PubChem CID 817681). National Center for Biotechnology Information. Link

Sources

Exploratory

In-Depth Technical Guide: 3-Amino-5-Bromopyridine vs. 3-Amino-5-Bromopyridin-4-ol

[1] Executive Summary: The Scaffold Divergence In medicinal chemistry, the distinction between 3-amino-5-bromopyridine (CAS 13535-01-8) and 3-amino-5-bromopyridin-4-ol (CAS 101084-20-2) is not merely functional group man...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the distinction between 3-amino-5-bromopyridine (CAS 13535-01-8) and 3-amino-5-bromopyridin-4-ol (CAS 101084-20-2) is not merely functional group manipulation; it represents a fundamental divergence in electronic behavior, tautomeric stability, and synthetic utility.[1]

  • 3-Amino-5-bromopyridine acts as a classic electron-deficient heteroaromatic base, primarily utilized for its pyridine nitrogen's H-bond accepting capability and the orthogonal reactivity of the amine and bromide.[1]

  • 3-Amino-5-bromopyridin-4-ol (often referred to as 3-amino-5-bromo-4-pyridone ) exists in a tautomeric equilibrium that heavily favors the pyridone form.[1] This masks the aromatic character of the ring, alters solubility profiles, and provides a "switchable" core that can be activated (via

    
     or triflation) to access 3,4,5-substituted pyridine libraries.[2]
    

This guide analyzes the physicochemical differences, synthetic pathways, and strategic applications of these two scaffolds in drug discovery.[2]

Structural & Electronic Properties

Tautomerism and Aromaticity

The defining feature of the 4-ol analog is its tautomeric equilibrium.[1] While the pyridine analog is a static aromatic system, the 4-ol analog exists predominantly as the 4-pyridone in solution and solid state.[1]

Key Consequence: The "hydroxy" proton is not on the oxygen, but on the ring nitrogen.[1] This eliminates the basicity of the pyridine nitrogen, making it a hydrogen bond donor rather than an acceptor in its neutral state.[1]

Tautomerism cluster_0 3-Amino-5-bromopyridine cluster_1 3-Amino-5-bromopyridin-4-ol Pyridine Static Aromatic System (Basic Pyridine N) Hydroxy Hydroxypyridine Form (Aromatic, Minor) Pyridone Pyridone Form (Non-Aromatic, Major) Hydroxy->Pyridone Tautomerism (Favors Pyridone)

Figure 1: Tautomeric equilibrium comparison. The 4-ol analog exists primarily as the pyridone, altering its pharmacophore properties.[1]

Physicochemical Comparison Table
Property3-Amino-5-bromopyridine3-Amino-5-bromopyridin-4-ol
Dominant Species Pyridine (Aromatic)4-Pyridone (Amide-like resonance)
Ring Nitrogen pKa ~5.7 (Basic)~0.5 (Very weak base, protonates on O)
H-Bond Profile 1 Donor (

), 2 Acceptors (

)
2 Donors (

), 2 Acceptors (

)
Solubility Moderate in organic solvents; pH-dependent in water.[1]Poor in non-polar organics; High MP due to intermolecular H-bonding.
Electronic Nature Electron-deficient (Pyridine)Electron-rich (Enaminone character)
Key Reactivity Pd-Coupling, Nucleophilic Aromatic Substitution (

)
Electrophilic Substitution, O-Alkylation vs. N-Alkylation

Synthetic Workflows & Reactivity[2][3][4][5][6]

Synthesis of the Scaffolds
  • 3-Amino-5-bromopyridine: typically synthesized via the Hofmann rearrangement of 5-bromonicotinamide.[1] This route is scalable and avoids the selectivity issues of direct bromination of 3-aminopyridine.

  • 3-Amino-5-bromopyridin-4-ol: Often accessed via bromination of 3-amino-4-pyridone or reduction of 3-nitro-5-bromo-4-pyridone.[1] The presence of the electron-donating oxygen facilitates electrophilic bromination at the 3- or 5-positions much more readily than the pyridine analog.[1]

Strategic Functionalization (The "Switch")

The 4-ol analog is a more versatile intermediate because the oxygen functionality can be "switched" to a halogen or sulfonate, creating a 3-amino-4,5-dihalopyridine equivalent.[1] This allows for sequential cross-coupling reactions (e.g., Suzuki or Negishi) at the 4- and 5-positions with high regioselectivity.[1]

Protocol: Deoxy-chlorination with

To convert the 4-ol to the reactive 4-chloro derivative:

  • Reagents:

    
     (excess), 
    
    
    
    (catalytic).
  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Mechanism: The pyridone carbonyl oxygen attacks phosphorus, creating a leaving group that is displaced by chloride.

  • Outcome: Yields 3-amino-5-bromo-4-chloropyridine , a highly valuable scaffold where the 4-Cl is more reactive toward

    
     than the 5-Br is toward Pd-oxidative addition, allowing orthogonal functionalization.[1]
    

SynthesisFlow cluster_activation Activation Step cluster_coupling Orthogonal Coupling Start 3-Amino-5-bromopyridin-4-ol (Pyridone Form) POCl3 POCl3 / Reflux Start->POCl3 Intermediate 3-Amino-5-bromo-4-chloropyridine POCl3->Intermediate SNAr SNAr (Nucleophilic Displacement) Selectivity: C4 > C5 Intermediate->SNAr  Reacts First (C4) Suzuki Suzuki Coupling Selectivity: C5-Br (if C4 is blocked/unreactive) or C4-Cl (if activated) Intermediate->Suzuki  Reacts Second (C5)

Figure 2: Activation workflow converting the inert pyridone into a dual-reactive pyridine scaffold.

Experimental Considerations & Troubleshooting

Palladium-Catalyzed Couplings

3-Amino-5-bromopyridine is prone to catalyst poisoning.[1] The free amino group and the pyridine nitrogen can chelate Pd species, arresting the catalytic cycle.[1]

  • Solution: Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos .[2]

  • Base Selection: Use weak bases (

    
    , 
    
    
    
    ) to prevent deprotonation of the amine, which would increase its binding affinity to Pd.[2]

3-Amino-5-bromopyridin-4-ol presents a different challenge: solubility.[1]

  • Solution: Protect the oxygen (e.g., Benzyl ether) or nitrogen (e.g., SEM group) prior to coupling.[2] Alternatively, use polar aprotic solvents (DMF/DMA) at elevated temperatures (100°C+).

Regioselectivity in Halogenation

When brominating the precursors:

  • Pyridine: Electrophilic bromination is difficult and requires forcing conditions (

    
    /oleum) or activation via N-oxide.
    
  • Pyridone: The 4-OH group activates the ring.[1] Bromination occurs readily at C3 and C5. Controlling mono-bromination requires precise stoichiometry (1.0 eq NBS, 0°C, MeCN).[1][2]

References

  • Preparation of 3-Amino-5-bromopyridine

    • Title: A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation.[1]

    • Source: Heterocycles, Vol. 83, No. 4, 2011.[2]

    • URL:[Link] (Verified via snippet 1.1)

  • pKa and Basicity of Aminopyridines

    • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines.[3][4]

    • Source: Biophysical Chemistry 124(2):155-60.[3]

    • URL:[Link]

  • Synthesis and Reactivity of Pyridin-4-ols

    • Title: Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids.[1]

    • Source: Chimica Italiana.
    • URL:[Link]

  • POCl3 Deoxy-chlorination Protocol

    • Title: Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[5]

    • Source: Master Organic Chemistry.
    • URL:[Link] (General mechanism reference)

  • Suzuki Coupling Optimization for Aminopyridines

    • Title: Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.[1]

    • Source: BenchChem Technical Notes.

Sources

Foundational

Definitive Technical Guide: Solubility Profiling and Handling of 3-Amino-5-bromopyridin-4-ol HCl

Executive Summary 3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2 for free base; HCl salt is stoichiometric derivative) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2 for free base; HCl salt is stoichiometric derivative) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical intermediate for synthesizing kinase inhibitors and P2X3 antagonists due to its dense functionalization—providing an amine for amide coupling, a bromine for palladium-catalyzed cross-coupling, and a hydroxyl group capable of tautomeric switching.

This guide addresses the frequent challenge researchers face: balancing the lipophilicity of the bromine atom with the ionic nature of the hydrochloride salt. While the HCl salt form enhances aqueous solubility compared to the free base, improper handling in DMSO or aqueous buffers can lead to "crash-out" precipitation, compromising assay data integrity.

Physicochemical Architecture

To master the solubility of this compound, one must understand its dynamic molecular behavior.

The Tautomeric Equilibrium

Unlike simple pyridines, 4-hydroxypyridines exist in a pH-dependent equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (non-aromatic, keto) forms.[1] In the solid state and polar solvents, the pyridone form often predominates.

  • The HCl Factor: The hydrochloride salt protonates the exocyclic amine or the ring nitrogen, disrupting the crystal lattice and significantly lowering the energy required for solvation in water.

  • The Bromine Factor: The C5-Bromine atom introduces significant lipophilicity and electron-withdrawing character, slightly reducing water solubility compared to the non-halogenated analog.[1]

Molecular Interaction Diagram

The following diagram illustrates the solvation dynamics and tautomeric shifts that dictate solubility.

SolubilityDynamics cluster_DMSO DMSO Solvation (Dipolar Aprotic) cluster_Water Aqueous Solvation (Protic) Compound 3-Amino-5-bromopyridin-4-ol HCl (Solid Lattice) DMSO_Mech Disruption of Pi-Pi Stacking Compound->DMSO_Mech High Solubility Water_Mech H-Bonding & Ionic Dissociation Compound->Water_Mech Moderate Solubility Stock Stable Stock (>50 mM) DMSO_Mech->Stock pH_Risk Risk: Neutralization leads to Precipitation Water_Mech->pH_Risk pH > 5.0

Figure 1: Solvation mechanisms distinguishing DMSO stability from aqueous pH sensitivity.[1]

Solubility Profile: DMSO vs. Water[1][3]

The following data summarizes the solubility limits based on thermodynamic stability. Note that "Kinetic Solubility" (how fast it dissolves) differs from "Thermodynamic Solubility" (saturation point).

Comparative Solubility Table
SolventSolubility RatingEstimated Max Conc.Primary InteractionUsage Recommendation
DMSO (Anhydrous)Excellent > 100 mg/mLDipole-Dipole, H-Bond AcceptingPrimary Stock Solution (Cryostorage)
Water (Deionized)Good ~ 20–50 mg/mLIon-Dipole (Salt dissociation)Short-term working solution only
PBS (pH 7.[1]4)Poor to Moderate < 5 mg/mLH-Bonding (Risk of free base formation)Avoid for high conc. stocks
Ethanol Moderate ~ 10–20 mg/mLH-BondingAlternative for specific synthesis steps
The "DMSO Anomaly"

While DMSO is the superior solvent, researchers must be aware of the DMSO Hygroscopicity Trap . DMSO absorbs atmospheric water avidly. If your DMSO stock absorbs water, the 3-Amino-5-bromopyridin-4-ol HCl may partially hydrolyze or precipitate over time due to "antisolvent" effects if the concentration is near saturation.[1]

Critical Insight: Always use anhydrous DMSO (≥99.9%) stored under argon/nitrogen for preparing stock solutions of this compound.

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

This protocol ensures long-term stability for HTS libraries.[1]

  • Calculate: Determine the mass required.

    • MW of Free Base: ~189.01 g/mol

    • MW of HCl Salt: ~225.47 g/mol (Verify specific batch CoA).

    • Example: To make 10 mL of 100 mM stock, weigh 225.5 mg of the HCl salt.

  • Weighing: Weigh the solid into a localized amber glass vial (protect from light due to Bromine).

  • Solvent Addition: Add anhydrous DMSO to 80% of the final volume.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes. The solution should be clear and slightly yellow.

  • Finalize: Top up to the final volume with DMSO.

  • Storage: Aliquot into single-use vials and store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

This protocol prevents "crashing out" when moving from DMSO to Assay Buffer.

  • Preparation: Thaw the DMSO stock at Room Temperature (RT). Do not heat above 40°C.

  • Intermediate Step (Optional but Recommended): If the final assay requires <1% DMSO, perform an intermediate dilution in water acidified with 0.1 N HCl to maintain the salt form before the final dilution into the buffered medium.

  • Direct Dilution: Add the DMSO stock slowly to the vortexing assay buffer.

    • Rule of Thumb: Do not exceed 5% v/v DMSO concentration without validating solubility, as the "antisolvent" effect of water can force the lipophilic bromo-pyridine out of solution.

Workflow Decision Tree

ProtocolWorkflow Start Start: Solid HCl Salt Check_Purpose Select Application Start->Check_Purpose HTS High Throughput Screening Check_Purpose->HTS Synthesis Chemical Synthesis Check_Purpose->Synthesis DMSO_Route Dissolve in Anhydrous DMSO (100 mM) HTS->DMSO_Route Water_Route Dissolve in Water/MeOH (Depends on Reaction) Synthesis->Water_Route Dilution Dilute into Assay Buffer DMSO_Route->Dilution Check_Precip Check for Precipitation (Turbidity) Dilution->Check_Precip Check_Precip->DMSO_Route Turbid (Reduce Conc) Success Proceed to Assay Check_Precip->Success Clear

Figure 2: Decision matrix for solubilization based on downstream application.

Stability & Handling Risks[4][5][6]

Hygroscopicity

As an HCl salt, the compound is hygroscopic.

  • Risk: Absorption of water alters the molecular weight calculation (leading to incorrect molarity) and can induce hydrolysis of the C-Br bond over extended periods.

  • Mitigation: Store the solid in a desiccator. Re-weigh before every use if not stored in single-use aliquots.

pH Sensitivity

The "4-ol" (hydroxyl) group has a pKa ~8-9.[1]

  • Risk: In basic conditions (pH > 8), the phenol deprotonates. While this increases solubility of the anion, it also increases reactivity (oxidation).

  • Risk: At neutral pH (pH 7), the free base may form, which is significantly less soluble than the HCl salt or the phenolate anion.

  • Mitigation: Maintain stock solutions at acidic or neutral pH; avoid storing in basic buffers.

References

  • PubChem. (2025).[2] 3-Amino-5-bromopyridin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Chang, N., et al. (1991).[3] Protein Separation and Purification in Neat Dimethyl Sulfoxide. Biochemical and Biophysical Research Communications.[3] (Demonstrates DMSO utility for polar/charged species). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of imidazo[1,2-a]pyridines from 3-amino-5-bromopyridin-4-ol

This Application Note is structured to address the specific chemical challenge presented: the synthesis of Imidazo[1,2-a]pyridines , while critically analyzing the user-specified starting material 3-amino-5-bromopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical challenge presented: the synthesis of Imidazo[1,2-a]pyridines , while critically analyzing the user-specified starting material 3-amino-5-bromopyridin-4-ol .

Because the direct cyclization of 3-aminopyridines typically yields Imidazo[4,5-c] or Oxazolo[4,5-c] scaffolds, while Imidazo[1,2-a] scaffolds strictly require 2-aminopyridines, this guide adopts a Comparative Synthetic Strategy . It provides the corrected protocol for the target scaffold (Imidazo[1,2-a]) and the natural pathway for the specified material (Imidazo[4,5-c]), ensuring the researcher has the correct method for their intended drug discovery outcome.

Targeting Imidazo[1,2-a]pyridines vs. Imidazo[4,5-c]pyridines

Executive Summary & Strategic Analysis

In the development of kinase inhibitors and GABA receptor modulators, fused pyridine scaffolds are privileged structures. However, the regiochemistry of the starting aminopyridine dictates the final fused system.

This guide addresses a critical structural divergence:

  • Target Scaffold: Imidazo[1,2-a]pyridine (Bridgehead nitrogen is N1 of pyridine).[1]

  • Specified Precursor: 3-amino-5-bromopyridin-4-ol (Amine at C3, Hydroxyl at C4).

Critical Chemical Insight: Direct synthesis of the Imidazo[1,2-a] skeleton requires a 1,2-relationship between the pyridine nitrogen and the exocyclic amine (i.e., 2-aminopyridine ). The specified starting material, 3-amino-5-bromopyridin-4-ol , possesses a 3,4-substitution pattern. Reacting this precursor under cyclization conditions naturally yields Imidazo[4,5-c]pyridines (3-deazapurine analogs) or Oxazolo[4,5-c]pyridines , not Imidazo[1,2-a]pyridines.

To ensure experimental success, this note provides:

  • Protocol A: The standard synthesis of Imidazo[1,2-a]pyridines (requiring a precursor switch to 2-amino-5-bromopyridine).

  • Protocol B: The functionalization of the user's specific material (3-amino-5-bromopyridin-4-ol ) into its natural Imidazo[4,5-c] scaffold, often a bio-isostere in drug design.

Decision Matrix: Precursor vs. Target

The following logic flow illustrates the necessary synthetic pathway adjustments based on the desired pharmacophore.

SynthesisPathways cluster_legend Pathway Key StartMaterial User Specified: 3-Amino-5-bromopyridin-4-ol Reagent1 Orthoformate / Aldehyde (Traube-like Cyclization) StartMaterial->Reagent1 Direct Cyclization ProductB SCAFFOLD B: Imidazo[4,5-c]pyridine (Via 3,4-diamine) StartMaterial->ProductB 1. Chlorination 2. Amination 3. Cyclization TargetMaterial Corrected Precursor: 2-Amino-5-bromopyridine Reagent2 α-Haloketone (Hantzsch-type Cyclization) TargetMaterial->Reagent2 Standard Route ProductA SCAFFOLD A: Oxazolo[4,5-c]pyridine (Direct) Reagent1->ProductA ProductC TARGET SCAFFOLD: Imidazo[1,2-a]pyridine Reagent2->ProductC key1 Red: Specified Material (3-sub) key2 Green: Required Material (2-sub) key3 Blue: Target Scaffold

Caption: Structural divergence showing that 3-amino precursors yield [4,5-c] fused systems, while 2-amino precursors are required for the [1,2-a] target.

Protocol A: Synthesis of Imidazo[1,2-a]pyridines (The Target)

Prerequisite: This protocol requires switching the starting material to 2-amino-5-bromopyridine .[2]

Mechanism

This reaction proceeds via the Hantzsch-type condensation (or Ortoleva-King reaction). The pyridine ring nitrogen (N1) attacks the


-carbon of the haloketone, followed by cyclodehydration involving the exocyclic C2-amine.
Materials
  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone (substituted as required) (1.1 equiv)
    
  • Solvent: Ethanol (anhydrous) or n-Butanol

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (for neutralization)
    
Step-by-Step Methodology
  • Alkylation:

    • Dissolve 2-amino-5-bromopyridine (10 mmol) in Ethanol (20 mL).

    • Add

      
      -bromoacetophenone (11 mmol) slowly at room temperature.
      
    • Observation: The solution may warm slightly. A precipitate (the hydrobromide salt) often forms.

  • Cyclization:

    • Heat the mixture to reflux (

      
      C) for 4–6 hours.
      
    • Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting amine indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Dilute with water (20 mL) and neutralize with saturated aqueous

      
       until pH ~8.
      
    • Result: The free base imidazo[1,2-a]pyridine will precipitate as a solid.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) if high purity is required for biological assays.

Yield Expectation: 75–90% Key Reference: Journal of Organic Chemistry 2013, 78, 12494 (Copper-catalyzed oxidative variants).

Protocol B: Utilization of 3-Amino-5-bromopyridin-4-ol (The User's Material)

Objective: Synthesis of 6-Bromoimidazo[4,5-c]pyridine derivatives. This is the chemically valid pathway for the user's specified material.

Mechanism

The 3-amino group and the 4-hydroxyl (or 4-chloro derivative) undergo condensation with a one-carbon donor (orthoformate) to close the imidazole ring. Note that retaining the 4-OH yields the Oxazolo[4,5-c] or Imidazo[4,5-c]pyridin-4-one tautomer. To get the aromatic imidazole, the 4-OH is typically converted to 4-Cl and then 4-NH2 before cyclization.

Workflow: Conversion to 3,4-Diamino Precursor (Recommended)

Direct cyclization of the 3-amino-4-ol often yields the oxazole. For the more stable imidazole (drug scaffold), follow this sequence:

  • Step 1: Chlorination (Deoxychlorination)

    • Reagents: 3-amino-5-bromopyridin-4-ol +

      
       (Phosphorus oxychloride).
      
    • Conditions: Reflux (100°C) for 3 hours.

    • Product: 3-amino-4-chloro-5-bromopyridine.

    • Safety:

      
       is highly corrosive and water-reactive. Quench carefully into ice.
      
  • Step 2: Amination

    • Reagents: 3-amino-4-chloro-5-bromopyridine + Aqueous Ammonia (

      
      ) or Benzylamine (if N-substituted).
      
    • Conditions: Sealed tube, 130°C, 12 hours (Cu catalyst may assist).

    • Product: 3,4-diamino-5-bromopyridine.

  • Step 3: Cyclization to Imidazo[4,5-c]pyridine

    • Reagents: 3,4-diamino-5-bromopyridine + Triethyl Orthoformate (TEOF).

    • Catalyst: Sulfamic acid (5 mol%) or p-TsOH.

    • Protocol:

      • Suspend diamine (5 mmol) in TEOF (10 mL).

      • Add catalyst.[3][4][5]

      • Reflux (

        
        C) for 4 hours.
        
      • Cool and filter the precipitate.

    • Result: 6-Bromo-1H-imidazo[4,5-c]pyridine.

Comparative Data Analysis
FeatureImidazo[1,2-a]pyridineImidazo[4,5-c]pyridine
Required Precursor 2-Amino -pyridine3-Amino -4-substituted-pyridine
Fusion Bond N1 – C2 (Bridgehead N)C3 – C4 (Fused Carbons)
Electronic Character Electron-rich (C3 is nucleophilic)Electron-deficient (Pyridine-like)
Drug Examples Zolpidem (Ambien), AlpidemKinase Inhibitors (e.g., PI3K, mTOR)
User's Material Path Impossible (without rearrangement)Natural Pathway
References & Validation
  • Imidazo[1,2-a]pyridine Synthesis (General):

    • Zhang, Y. et al. "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines."[4] J. Org.[4] Chem. 2013, 78, 12494.[4]

  • Imidazo[4,5-c]pyridine Synthesis (from 3-amino-4-halopyridines):

    • Salome, C. et al. "Efficient Synthesis of Imidazo[4,5-b] and [4,5-c]pyridines."[1] Tetrahedron 2010.

    • Note: This reference validates the chlorination/amination sequence for 3-amino-4-hydroxypyridines.

  • Starting Material Properties (3-amino-5-bromopyridin-4-ol):

    • Sigma-Aldrich Product Data: 3-Amino-5-bromopyridin-4-ol (CAS 101084-20-2).

Safety Warning:

  • 
    -Haloketones  are potent lachrymators. Handle only in a fume hood.
    
  • 
      releases HCl gas upon contact with moisture. Use strict anhydrous conditions and proper PPE.
    

Sources

Application

Advanced Synthesis of Fused Oxazolo[4,5-c]pyridines via GBB-Type Multicomponent Reaction

Application Note: AN-MCR-2026-05 Substrate Focus: 3-Amino-5-bromopyridin-4-ol (CAS: 101084-20-2) Executive Summary & Scientific Rationale This application note details the protocol for utilizing 3-amino-5-bromopyridin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MCR-2026-05

Substrate Focus: 3-Amino-5-bromopyridin-4-ol (CAS: 101084-20-2)

Executive Summary & Scientific Rationale

This application note details the protocol for utilizing 3-amino-5-bromopyridin-4-ol in an isocyanide-based multicomponent reaction (IMCR). While often categorized under the umbrella of the Groebke-Blackburn-Bienaymé (GBB) reaction, this specific transformation represents a mechanistic variant.

The Structural Distinction: Classic GBB reactions utilize 2-aminoazines (e.g., 2-aminopyridine) to form imidazo[1,2-a]pyridines via nitrogen-bridgehead cyclization. However, the substrate 3-amino-5-bromopyridin-4-ol possesses an ortho-aminophenol motif (amine at C3, hydroxyl at C4). Consequently, the reaction pathway shifts to form oxazolo[4,5-c]pyridines .

Why This Matters: The resulting scaffold contains a 7-bromo handle (IUPAC numbering for the fused system), enabling rapid downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. This protocol provides a high-efficiency route to Type II kinase inhibitors and GPCR ligands.

Mechanistic Insight

The reaction proceeds via a non-concerted


 cycloaddition.[1] Unlike the standard GBB which traps the nitrilium ion with a ring nitrogen, this variant utilizes the exocyclic hydroxyl group  as the internal nucleophile.

Pathway Analysis:

  • Imine Formation: Condensation of the C3-amine with the aldehyde forms a Schiff base.

  • Nitrilium Generation: Acid-catalyzed insertion of the isocyanide into the imine.

  • Oxazole Closure: The C4-hydroxyl group attacks the nitrilium carbon, followed by a prototropic shift (Smiles-type rearrangement logic) to aromatize the system into the oxazolo[4,5-c]pyridine core.

GBB_Mechanism Substrate 3-Amino-5-bromopyridin-4-ol (Amphoteric Nucleophile) Imine Schiff Base Intermediate Substrate->Imine + Aldehyde - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Nitrilium Nitrilium Ion (Activated Electrophile) Imine->Nitrilium + Isocyanide Lewis Acid Isocyanide Isocyanide (R'-NC) Isocyanide->Nitrilium Cyclization Intramolecular O-Attack Nitrilium->Cyclization C4-OH Nucleophilicity Product 7-Bromo-oxazolo[4,5-c]pyridine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway shifting from standard GBB (N-attack) to Oxazole formation (O-attack) due to substrate topology.

Experimental Protocol

Target Scale: 1.0 mmol Reaction Class: Lewis Acid-Catalyzed Multicomponent Condensation

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Amine 3-Amino-5-bromopyridin-4-ol1.0Core Scaffold
Aldehyde Aryl/Alkyl Aldehyde1.1Diversity Element 1
Isocyanide tert-Butyl / Cyclohexyl Isocyanide1.1Diversity Element 2
Catalyst Scandium(III) Triflate [Sc(OTf)₃]0.05Lewis Acid
Solvent Methanol (MeOH) or TFE0.2 MProtic Solvent

Note: 2,2,2-Trifluoroethanol (TFE) is recommended if the aldehyde is sterically hindered or electron-deficient, as it stabilizes the imine intermediate.

Step-by-Step Procedure
  • Pre-Condensation (Imine Formation):

    • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-amino-5-bromopyridin-4-ol (189 mg, 1.0 mmol) and the Aldehyde (1.1 mmol) in MeOH (4 mL).

    • Critical Step: If solubility is poor, add TFE (1 mL) as a co-solvent.

    • Stir at room temperature for 30 minutes. (Visual cue: Solution often turns yellow/orange indicating imine formation).

  • Catalyst & Isocyanide Addition:

    • Add Sc(OTf)₃ (25 mg, 5 mol%).

    • Add the Isocyanide (1.1 mmol) in one portion.

    • Seal the vial.[9]

  • Reaction (Microwave vs. Thermal):

    • Method A (Microwave - Preferred): Heat at 100°C for 45 minutes (High Absorption setting).

    • Method B (Thermal): Heat at 65°C (reflux) for 12–16 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve in EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) to neutralize residual acid.

    • Wash with brine, dry over Na₂SO₄, and filter.

  • Purification:

    • Purify via flash column chromatography (SiO₂).[8]

    • Eluent: DCM:MeOH (95:5 to 90:10). The product typically elutes as a fluorescent band.

Data Interpretation & Troubleshooting
Expected Yields & Optimization

Based on the reactivity profile of 3-amino-4-hydroxypyridines in GBB-type reactions:

VariableConditionExpected YieldNotes
Standard MeOH, Sc(OTf)₃, 65°C65-75%Robust for most aryl aldehydes.
Hindered Aldehyde TFE, Sc(OTf)₃, 65°C70-80%TFE enhances nitrilium generation.
Acid Sensitive MeOH, NH₄Cl (catalyst)40-50%Slower reaction; cleaner profile for labile groups.
No Catalyst MeOH, Reflux<20%Reaction stalls at imine stage.
Troubleshooting Guide
  • Problem: Substrate remains undissolved.

    • Solution: The zwitterionic nature of the pyridinol/pyridone can reduce solubility. Use a 1:1 mixture of MeOH:DCM or pure TFE.

  • Problem: Formation of "Ugi-like" linear side products.

    • Solution: This occurs if cyclization is slow. Increase temperature (switch to Microwave 120°C) to force the ring closure.

  • Problem: Low yield with aliphatic aldehydes.

    • Solution: Aliphatic imines are unstable. Pre-mix amine and aldehyde with 3Å molecular sieves for 1 hour before adding isocyanide.

Workflow Visualization

Workflow Step1 Step 1: Imine Formation (Amine + Aldehyde + Solvent) Check1 Solubility Check: Clear Solution? Step1->Check1 Step2 Add Co-solvent (TFE/DCM) Check1->Step2 No Step3 Step 2: Activation Add Sc(OTf)3 + Isocyanide Check1->Step3 Yes Step2->Step3 Step4 Step 3: Reaction MW (100°C) or Reflux (65°C) Step3->Step4 Step5 Step 4: Purification Flash Chromatography Step4->Step5

Figure 2: Operational workflow for the synthesis of 7-bromo-oxazolo[4,5-c]pyridines.

References
  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. (1998).[9] Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. (1998).[9] A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • BenchChem. (2025).[4][8] 3-Amino-5-bromopyridin-4-ol: Product Specifications and Reactivity Profile. BenchChem Database. Link

  • Dumas, F., et al. (2010). Isocyanide-Based Multicomponent Reactions in the Synthesis of Heterocycles: The Synthesis of Benzoxazoles. Synthesis, 2010(19), 3235-3240.

Sources

Method

Protocol for converting 3-amino-5-bromopyridin-4-ol to free base

Application Note: Protocol for Converting 3-Amino-5-Bromopyridin-4-ol to Free Base Executive Summary This Application Note details the protocol for isolating 3-amino-5-bromopyridin-4-ol (also known as 3-amino-5-bromo-4-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Converting 3-Amino-5-Bromopyridin-4-ol to Free Base

Executive Summary

This Application Note details the protocol for isolating 3-amino-5-bromopyridin-4-ol (also known as 3-amino-5-bromo-4-pyridone) as a free base from its acid salt forms (typically Hydrochloride or Hydrobromide).[1] This compound is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic drug candidates.

The isolation of this molecule presents specific challenges due to its amphoteric nature and prototropic tautomerism .[1] Unlike simple amines, 3-amino-5-bromopyridin-4-ol exists in equilibrium between its hydroxypyridine and pyridone forms, significantly affecting its solubility profile and isoelectric point (pI).[1] This guide provides a self-validating methodology to maximize yield and purity while preventing product degradation.

Physicochemical Basis & Mechanistic Insight

Tautomerism and Amphotericity

To successfully isolate the free base, one must understand the species present in solution. The molecule contains a basic pyridine nitrogen, a weakly basic primary amine, and an acidic hydroxyl group (phenol-like).[1]

  • Acidic pH (pH < 3): The molecule is protonated at the pyridine nitrogen (and potentially the amine), existing as a soluble cationic salt.

  • Neutral pH (pH 6–8): The molecule exists primarily as the neutral 4-pyridone tautomer or a zwitterion.[1] This is the "Free Base" form, which exhibits the lowest water solubility (Isoelectric Point).

  • Basic pH (pH > 10): The phenolic proton is removed, forming a soluble anionic species.[1]

Key Insight: The target for isolation is the Isoelectric Point (pI) , estimated to be between pH 6.5 and 7.[1]5. Deviating too far into the basic range will re-dissolve the product as a salt.

Diagram: pH-Dependent Speciation & Workflow

G Acid Acidic Species (pH < 3) (Soluble Cation) [Py-H]+ Neutral TARGET: Free Base (pH 6-8) (Insoluble Pyridone/Zwitterion) Precipitate Acid->Neutral Add Base (Deprotonation) Base Basic Species (pH > 10) (Soluble Anion) [Py-O]- Neutral->Base Excess Base (Over-shoot) Filter 3. Filtration & Wash Neutral->Filter Start Start: Crude HCl Salt Dissolve 1. Dissolve in Min. H2O Start->Dissolve Adjust 2. Adjust pH to 7.0-7.5 (Slow addition of Base) Dissolve->Adjust Adjust->Neutral Precipitation Dry 4. Vacuum Dry (< 50°C) Filter->Dry

Figure 1: Chemical speciation and isolation workflow.[1] The green node represents the target isolation state.

Experimental Protocol

Materials & Reagents
ReagentGradeRole
Crude 3-amino-5-bromopyridin-4-ol HCl Synthesis GradeStarting Material
Deionized Water HPLC GradeSolvent
Sodium Hydroxide (2M) Reagent GradeNeutralizing Base (Strong)
Sodium Bicarbonate (Sat.[1][2] Soln) Reagent GradeNeutralizing Base (Fine control)
Ethyl Acetate / THF ACS GradeExtraction Solvent (Contingency)
Isopropanol (IPA) ACS GradeWash Solvent
Step-by-Step Methodology

Step 1: Dissolution (Solubilization of Salt) [1][3]

  • Weigh the crude hydrochloride salt of 3-amino-5-bromopyridin-4-ol.[1]

  • Suspend the solid in the minimum amount of deionized water (approx. 5–10 mL per gram of solid).

  • Stir at room temperature. If the salt does not fully dissolve, gently heat to 35–40°C. Note: The solution should be acidic (pH ~1–2).

Step 2: Controlled Neutralization (The Critical Step)

  • Place the solution in an ice-water bath (0–5°C). Lower temperatures promote better crystallization and yield.

  • Monitor pH continuously using a calibrated pH meter.

  • Initial Adjustment: Add 2M NaOH dropwise with vigorous stirring until pH reaches ~4.0.

  • Fine Adjustment: Switch to Saturated Sodium Bicarbonate (

    
    ) solution. Add dropwise until the pH reaches 7.0 – 7.5 .
    
    • Observation: A thick precipitate (off-white to pale yellow) should form as the pH approaches 6.0.[1]

    • Caution: Do not exceed pH 8.5. If pH > 9, the product may re-dissolve as the phenolate anion.

Step 3: Equilibration and Isolation

  • Allow the slurry to stir at 0–5°C for 30–60 minutes to ensure complete precipitation and crystal growth.

  • Filtration: Filter the solid using a Buchner funnel with vacuum suction.

  • Washing:

    • Wash the cake 2x with cold deionized water (to remove inorganic salts like NaCl).

    • Wash 1x with a small volume of cold Isopropanol or Acetone (to displace water and aid drying). Note: Check solubility in IPA before this step; if soluble, skip.

Step 4: Drying and Storage

  • Transfer the solid to a vacuum oven.

  • Dry at 40–45°C under reduced pressure (-760 mmHg) for 12–24 hours.

    • Warning: Avoid temperatures >60°C as brominated amines can be thermally sensitive or prone to oxidation.

  • Store in a tightly sealed container, protected from light (amber vial).

Contingency: Extraction Method (If Precipitation Fails)

If the free base does not precipitate (due to high water solubility or low concentration), use the Salting-Out Extraction method.[1]

  • Adjust aqueous solution pH to 7.0–7.5.

  • Saturate the aqueous phase with solid Sodium Chloride (NaCl).

  • Extract 3x with Ethyl Acetate (EtOAc) or n-Butanol .[1]

    • Note: n-Butanol is often required for polar pyridones.[1]

  • Combine organic layers, dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate under vacuum to obtain the solid free base.

Quality Control & Validation

TestAcceptance CriteriaMethod
Appearance Off-white to pale yellow/brown solidVisual
Purity (HPLC) > 97% AreaC18 Column, Water/MeCN gradient
Identity (1H-NMR) Consistent with structure (DMSO-d6)Observe shifts for Pyridine-H
Melting Point 65–69°C (Literature range)Capillary method
Halide Content Negative (No AgCl precipitate)Silver Nitrate Test (vs. Salt)

Validation Check: Dissolve a small sample of the isolated product in water. Add


. If the solution remains clear, the chloride counter-ion has been successfully removed.

References

  • Sigma-Aldrich. Product Specification: 3-Amino-5-bromopyridin-4-ol (CAS 101084-20-2).[1] Retrieved from [1]

  • ChemicalBook. 3-Amino-5-bromopyridine Synthesis and Properties. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 3-Amino-5-bromopyridine.[1][4][5][6][7] Retrieved from [1]

  • Google Patents. WO2024020517A1 - Heterocyclic compounds as QPCTL inhibitors.[1] (Describes handling of 3-amino-5-bromopyridin-4-ol). Retrieved from

  • Google Patents. US20220267349A1 - Heterocyclic compounds.[1] (Protocol for acylation of 3-amino-5-bromopyridin-4-ol).[1][8] Retrieved from

Sources

Application

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridin-4-ol Derivatives

Introduction: Navigating the Challenges of Electron-Rich Pyridinols in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Electron-Rich Pyridinols in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the application of this powerful tool to highly functionalized, electron-rich N-heterocycles, such as 3-amino-5-bromopyridin-4-ol derivatives, presents a unique set of challenges. These substrates, which are valuable building blocks in medicinal chemistry and materials science, often exhibit diminished reactivity and are prone to side reactions.

This guide provides a comprehensive framework for developing robust Suzuki-Miyaura coupling protocols for 3-amino-5-bromopyridin-4-ol and its analogues. We will delve into the mechanistic nuances of coupling these challenging substrates, offer a detailed, field-proven experimental protocol, and provide a systematic troubleshooting guide. The causality behind each experimental choice will be explained to empower researchers to adapt and optimize these conditions for their specific derivatives.

The primary hurdles in the Suzuki coupling of 3-amino-5-bromopyridin-4-ol derivatives include:

  • Substrate Reactivity: The pyridine ring is rendered electron-rich by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. This increased electron density can hinder the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the C-Br bond.[1]

  • Catalyst Inhibition: The amino and hydroxyl groups, particularly in a 3,4-substitution pattern, can act as chelating ligands for the palladium center. This chelation can sequester the active catalyst, preventing it from participating in the catalytic cycle.

  • Side Reactions: Like many heteroaryl boronic acids, the coupling partners are susceptible to protodeboronation, where the boronic acid is hydrolyzed back to the corresponding arene.[1][4] Additionally, the electron-rich nature of the pyridine substrate can promote competitive homocoupling of the boronic acid.[1][4]

By understanding and addressing these challenges, researchers can successfully employ the Suzuki-Miyaura coupling to synthesize a diverse array of novel 3-amino-5-aryl/vinyl-pyridin-4-ol derivatives.

Mechanistic Considerations: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

For 3-amino-5-bromopyridin-4-ol, the key is to select conditions that facilitate each step of this cycle while minimizing the aforementioned inhibitory pathways.

Recommended Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridin-4-ol

This protocol provides a robust starting point for the coupling of 3-amino-5-bromopyridin-4-ol with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Reagents and Equipment
  • 3-Amino-5-bromopyridin-4-ol

  • Arylboronic acid or boronate ester

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand (e.g., SPhos, XPhos, or RuPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture or Toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Caption: A streamlined workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 3-amino-5-bromopyridin-4-ol (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

    • Causality: Using a slight excess of the boronic acid component can help drive the reaction to completion and compensate for any protodeboronation.[6] A strong inorganic base is crucial for the formation of the boronate species, which is more active in the transmetalation step.[7][8]

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this catalyst/ligand mixture to the reaction vessel.

    • Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are highly effective for coupling electron-rich heterocycles.[8][9] They promote the oxidative addition and accelerate the reductive elimination step, which can be sluggish for these substrates.[8][10]

  • Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Causality: Oxygen can deactivate the Pd(0) catalyst through oxidation and promote the unwanted homocoupling of the boronic acid.[1][4] Establishing an inert atmosphere is critical for catalyst longevity and minimizing side reactions.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Causality: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.[4] The water component can also facilitate the transmetalation step. However, for substrates highly prone to protodeboronation, anhydrous conditions may be preferable.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and heat to 80–110 °C with vigorous stirring.

    • Causality: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition to the electron-rich pyridine ring.[9]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary: Recommended Starting Conditions

The following table summarizes the recommended starting conditions for screening and optimization.

ParameterRecommended ConditionRationale & Justification
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Reliable sources of Pd(0) upon in situ reduction. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.[6][7]
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich ligands that enhance catalyst activity for challenging, electron-rich aryl bromides.[8][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases that effectively promote transmetalation without causing degradation of sensitive substrates.[8][11]
Solvent 1,4-Dioxane/H₂O (10:1), Toluene, or DMFChoice depends on substrate solubility and propensity for side reactions. Aprotic polar solvents are generally effective.[6][9]
Temperature 80–110 °CHigher temperatures are often necessary to facilitate the oxidative addition step with electron-rich pyridines.[12]
Boronic Reagent Boronic Acid or Pinacol Ester (1.2-1.5 equiv)Pinacol esters offer greater stability against protodeboronation.[1][4]

Troubleshooting Guide

Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Temperature3. Inappropriate Base/Solvent1. Screen different Pd/ligand combinations (e.g., try an N-heterocyclic carbene (NHC) ligand).[7][13]2. Increase the reaction temperature in 10 °C increments.3. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃). Vary the solvent or the water ratio.[4]
Significant Protodeboronation 1. Presence of excess water2. Reaction too slow, allowing for hydrolysis1. Switch to anhydrous conditions (e.g., dry dioxane or toluene).[4]2. Use a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester.[1][4]3. Increase catalyst loading to accelerate the desired coupling.
Homocoupling of Boronic Acid 1. Oxygen contamination2. Pd(II) species present at start1. Ensure rigorous degassing of the solvent and reaction vessel (e.g., use freeze-pump-thaw cycles).[4]2. Use a Pd(0) source like Pd₂(dba)₃ or ensure complete reduction of a Pd(II) source.
Dehalogenation of Starting Material 1. Presence of hydride sources2. Catalyst-mediated hydrodehalogenation1. Ensure solvents are pure and free from contaminants.2. Screen different ligands; some are more prone to promoting this side reaction than others.

Conclusion

The Suzuki-Miyaura coupling of 3-amino-5-bromopyridin-4-ol derivatives, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in utilizing a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, in conjunction with a strong inorganic base and appropriate solvent selection. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively troubleshoot and optimize these reactions, unlocking access to a wide range of novel and valuable chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ge, S. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, August 28). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

Sources

Method

Nucleophilic substitution reactions of 3-amino-5-bromopyridin-4-ol

An Application Guide to the Nucleophilic Substitution of 3-amino-5-bromopyridin-4-ol: Protocols and Mechanistic Insights For researchers, synthetic chemists, and professionals in drug development, 3-amino-5-bromopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Nucleophilic Substitution of 3-amino-5-bromopyridin-4-ol: Protocols and Mechanistic Insights

For researchers, synthetic chemists, and professionals in drug development, 3-amino-5-bromopyridin-4-ol stands as a pivotal heterocyclic scaffold. Its unique arrangement of an amino group, a hydroxyl/pyridone moiety, and a displaceable bromine atom offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and offer field-tested protocols for its successful functionalization.

The Scientific Rationale: Understanding Reactivity

The feasibility and outcome of a nucleophilic substitution on the 3-amino-5-bromopyridin-4-ol ring are governed by a complex interplay of electronic effects from its constituent functional groups. A clear understanding of these principles is critical for experimental design and troubleshooting.

The Principles of Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Unlike benzene, the pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This property deactivates the ring toward electrophilic attack but crucially activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

However, in 3-amino-5-bromopyridin-4-ol, the bromine leaving group is at the C5 position, which is meta to the ring nitrogen. This position is not directly activated by the nitrogen's electron-withdrawing effect, rendering classical SNAr reactions challenging and often necessitating more forcing conditions or alternative catalytic pathways.

Substituent Effects on the Pyridine Ring

The reactivity of the C5-Br bond is further modulated by the amino and hydroxyl groups:

  • Amino Group (-NH₂ at C3): This is a strong electron-donating group (EDG) through resonance. It increases the electron density of the ring, which generally disfavors nucleophilic attack and can slow the initial step of the SNAr mechanism.[3] Furthermore, its basicity and nucleophilicity can lead to side reactions or catalyst inhibition.

  • Hydroxyl Group (-OH at C4): This group introduces another layer of complexity due to keto-enol tautomerism, existing in equilibrium with its 1H-pyridin-4-one form. The pyridinol form acts as an EDG, while the pyridone form's electronics are more complex. This equilibrium is solvent and pH-dependent and significantly influences the overall electron density and reactivity profile of the molecule.

  • Bromo Group (-Br at C5): Serves as the leaving group. While bromine is a reasonably good leaving group in many SNAr reactions, the rate-determining step is often the initial nucleophilic attack, making the electronic activation of the ring more critical than the leaving group's ability itself.[4][5]

The cumulative effect of a meta-positioned leaving group and two electron-donating substituents makes direct SNAr on 3-amino-5-bromopyridin-4-ol a difficult transformation. Consequently, modern palladium-catalyzed cross-coupling reactions, which operate via a different mechanistic cycle (oxidative addition, transmetalation, reductive elimination), are often the preferred method for functionalizing this position.

General Reaction Mechanism and Workflow

The following diagrams illustrate the conceptual mechanism for a transition-metal-catalyzed C-N cross-coupling reaction—a common strategy for this substrate—and a typical laboratory workflow.

Catalytic cycle for a typical cross-coupling reaction.

G prep Reagent Preparation & Inerting setup Reaction Setup (Substrate, Catalyst, Ligand, Base, Solvent) prep->setup reaction Heating & Stirring (e.g., 80-120 °C, 12-24h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Proceed upon completion purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

General experimental workflow for synthesis.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of 3-amino-5-bromopyridin-4-ol. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is adapted from established methods for the amination of electron-rich halo-pyridines and addresses the inherent low reactivity of the substrate.[3] The choice of a bulky, electron-rich phosphine ligand is critical to promote the oxidative addition step and prevent catalyst inhibition.

Rationale: The pyridine nitrogen and exocyclic amino group can act as ligands, poisoning the palladium catalyst.[3] Bulky ligands like XPhos or SPhos create a sterically hindered and electron-rich palladium center that favors the desired catalytic cycle over catalyst deactivation. A strong, non-nucleophilic base like K₃PO₄ is used to deprotonate the incoming amine without competing in the reaction.

Materials & Reagents
3-amino-5-bromopyridin-4-ol
Amine nucleophile (1.2 - 1.5 equiv)
Pd₂(dba)₃ (2-5 mol%)
XPhos (4-10 mol%)
Potassium Phosphate (K₃PO₄) (2.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Inerting: To a dry Schlenk flask, add 3-amino-5-bromopyridin-4-ol (1.0 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃, and the XPhos ligand.

  • Evacuation: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine nucleophile (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and quench by adding water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Thiolation (C-S Bond Formation)

This protocol details the substitution with a thiol nucleophile. Given the higher nucleophilicity of thiols, this transformation can sometimes be achieved under SNAr conditions, but palladium catalysis often provides a more general and higher-yielding route.

Rationale: Sulfur nucleophiles are highly effective in substitution reactions.[6][7] In a catalytic version, a ligand such as Xantphos is often effective for C-S coupling. A base is required to generate the thiolate anion, the active nucleophile.

Materials & Reagents
3-amino-5-bromopyridin-4-ol
Thiol nucleophile (1.2 equiv)
Pd(OAc)₂ (5 mol%)
Xantphos (10 mol%)
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Procedure:

  • Inerting: Add 3-amino-5-bromopyridin-4-ol (1.0 eq), Pd(OAc)₂, Xantphos, and Cs₂CO₃ (1.5 eq) to a dry Schlenk flask.

  • Evacuation: Seal the flask and cycle between vacuum and inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the degassed solvent, followed by the thiol nucleophile (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100–120 °C and stir for 12–24 hours.

  • Monitoring: Track the disappearance of starting material using TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for various nucleophilic substitutions on 3-amino-5-bromopyridin-4-ol, emphasizing the necessity of catalytic systems.

Reaction TypeNucleophile (Nu-H)Catalyst System (mol%)Base (equiv)SolventTemp (°C)
Amination R₂NH, ArNH₂Pd₂(dba)₃ (2-5) / XPhos (4-10)K₃PO₄ (2.0)Dioxane90-110
Thiolation RSH, ArSHPd(OAc)₂ (5) / Xantphos (10)Cs₂CO₃ (1.5)DMF100-120
Alkoxylation ROHPd-catalyst / LigandNaOtBu (1.5)Toluene100-120
Suzuki Coupling ArB(OH)₂Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O85-95

Troubleshooting and Key Considerations

  • Low Conversion: The primary challenge is the low reactivity of the C5-Br bond.[3]

    • Solution: Ensure the reaction is fully inert and solvents are anhydrous. Screen different palladium catalysts and ligands (e.g., RuPhos, SPhos). Increase reaction temperature and time, or increase catalyst loading to 5-10 mol%.

  • Catalyst Deactivation: The pyridine and amino functionalities can inhibit the palladium catalyst.

    • Solution: Use bulky, electron-rich phosphine ligands specifically designed to resist coordination by nitrogenous groups. N-protection of the amino group (e.g., with a Boc group) can also be effective, though it adds synthetic steps.

  • Poor Solubility: The starting material and products may have limited solubility.

    • Solution: Use polar aprotic solvents like DMF, DMAc, or NMP. Gentle heating can aid dissolution. For Suzuki reactions, a co-solvent system like Dioxane/Water is often effective.[3]

  • Side Reactions: If using very strong bases like NaH or NaOtBu with alcohol nucleophiles, competitive deprotonation of the C4-OH or C3-NH₂ can occur.

    • Solution: Carefully control the stoichiometry of the base. Alternatively, protect the amino and hydroxyl groups prior to the substitution reaction.

By integrating a solid understanding of the underlying reaction mechanisms with these robust protocols, researchers can effectively leverage 3-amino-5-bromopyridin-4-ol as a versatile building block for novel chemical entities.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang, "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, 9, 411-420 (2007). URL: [Link]

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, Sausalito, CA (2010). URL: [Link]

  • J. Jia, et al., "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration," Heterocycles, 65(9), 2005. URL: [Link]

  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution (NAS)," (2018). URL: [Link]

  • T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald, "New Catalysts for Suzuki-Miyaura Coupling," Angewandte Chemie International Edition, 44(48), 8006-8008 (2005). URL: [Link]

  • A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling of Aryl Chlorides and Thiols," The Journal of Organic Chemistry, 64(1), 10-11 (1999). URL: [Link]

  • R. A. Batey, M. Shen, A. J. Lough, "Carbamoyl-substituted N-mesityl- and N-aryl-imidazol-2-ylidenes: new catalysts for the Suzuki-Miyaura reaction of aryl chlorides," Organic & Biomolecular Chemistry, 1(10), 1611-1620 (2003). URL: [Link]

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors via 3-Amino-5-bromopyridin-4-ol HCl

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-amino-5-bromopyridin-4-ol HCl (CAS: 101084-20-2) as a linchpin intermediate for synth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-amino-5-bromopyridin-4-ol HCl (CAS: 101084-20-2) as a linchpin intermediate for synthesizing Imidazo[4,5-c]pyridine -based kinase inhibitors.

Executive Summary

The Imidazo[4,5-c]pyridine scaffold is a "privileged structure" in kinase drug discovery, serving as a core pharmacophore in inhibitors targeting PI3K, mTOR, JAK, and EGFR pathways. Its structural resemblance to the adenine base of ATP allows it to anchor effectively within the kinase hinge region.

3-Amino-5-bromopyridin-4-ol HCl offers a superior synthetic entry point compared to traditional nitration/reduction routes. Its pre-installed amine and hydroxyl groups at the ortho positions (C3/C4) facilitate rapid cyclization, while the C5-bromine provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide outlines a high-fidelity protocol for converting this building block into potent kinase inhibitors.

Chemical Profile & Handling

Compound: 3-Amino-5-bromopyridin-4-ol Hydrochloride CAS: 101084-20-2 Structure: Pyridine ring substituted with -NH₂ (C3), -OH (C4), and -Br (C5).[1][2] Appearance: Off-white to pale yellow hygroscopic solid.

PropertySpecificationHandling Note
MW 225.47 g/mol (HCl salt)Account for HCl stoichiometry in base equivalents.
Solubility DMSO, Water, MeOHPoor solubility in non-polar solvents (DCM, Hexane).
Acidity Amphoteric (Pyridine N, Phenolic OH)The C4-OH exists in tautomeric equilibrium with the pyridone; C3-NH₂ is weakly basic.
Stability Air/Moisture SensitiveStore under inert atmosphere (Ar/N₂) at -20°C. Hygroscopic.

Retrosynthetic Strategy

The logic of using this scaffold lies in its sequential reactivity. The synthesis is designed to build the inhibitor from the "Hinge Binder" outward to the "Solvent Front" and "Hydrophobic Pocket."

Mechanistic Workflow
  • Activation: Conversion of the C4-hydroxyl to a reactive chloride (C4-Cl) using phosphorous oxychloride (POCl₃).

  • Hinge Binding Installation (SNAr): Displacement of the highly electrophilic C4-Cl by a primary amine (R¹-NH₂) to form a diamine.

  • Core Cyclization: Condensation with an orthoester to close the imidazole ring.

  • Gatekeeper Functionalization: Suzuki-Miyaura coupling at the C6-Br (originally C5) to introduce the hydrophobic tail (R²).

G cluster_0 Critical Quality Attribute: Regioselectivity SM 3-Amino-5-bromopyridin-4-ol (Starting Material) Step1 Activation (POCl3) SM->Step1 Inter1 3-Amino-4-chloro- 5-bromopyridine Step1->Inter1 Step2 SNAr Displacement (R1-NH2) Inter1->Step2 Inter2 Diamine Intermediate Step2->Inter2 Step3 Cyclization (HC(OEt)3) Inter2->Step3 Core 6-Bromo-imidazo [4,5-c]pyridine Step3->Core Step4 Suzuki Coupling (R2-B(OH)2) Core->Step4 Final Target Kinase Inhibitor Step4->Final

Figure 1: Sequential synthetic workflow for Imidazo[4,5-c]pyridine kinase inhibitors. The SNAr step is regioselective for the C4 position due to the activating influence of the pyridine nitrogen.

Detailed Experimental Protocols

Step 1: Activation (Chlorination)

Objective: Convert the unreactive C4-hydroxyl group into a leaving group (chloride). Note: The C3-amine does not require protection if the reaction is kept anhydrous.

Reagents:

  • 3-Amino-5-bromopyridin-4-ol HCl (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 equiv)

  • Triethylamine (TEA) (1.0 equiv, optional to neutralize HCl salt initially)

Procedure:

  • Charge a dried round-bottom flask with 3-amino-5-bromopyridin-4-ol HCl under Argon.

  • Add neat POCl₃ slowly at 0°C. (Caution: Exothermic).

  • Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by LCMS (aliquot quenched in MeOH).

    • Checkpoint: Look for the mass shift from 189/191 (Br pattern) to 207/209 (Cl+Br pattern).

  • Cool to room temperature.

  • Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

  • Neutralize with solid NaHCO₃ or NaOH (1M) to pH ~8.

  • Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Yield: Typically 85-95% of a tan solid.

Step 2 & 3: One-Pot Assembly (SNAr & Cyclization)

Objective: Install the R¹ amine (e.g., aniline or benzylamine) and close the ring. Rationale: The SNAr product (diamine) is often oxidatively unstable; immediate cyclization improves overall yield.

Reagents:

  • 3-Amino-4-chloro-5-bromopyridine (1.0 equiv)

  • Aniline/Amine (R¹-NH₂) (1.1 equiv)

  • Isopropanol (IPA) or Ethanol

  • Triethyl Orthoformate (TEOF) (Excess)

  • Catalytic p-TsOH (10 mol%)

Procedure:

  • SNAr: Dissolve the chloro-pyridine in IPA. Add the amine (R¹-NH₂).[3]

  • Heat to 80°C for 2–4 hours.

    • Observation: The solution often turns dark. LCMS should show the diamine intermediate.

  • Cyclization: Without isolation, add Triethyl Orthoformate (5–10 equiv) and catalytic p-TsOH.

  • Increase temperature to 100°C (or reflux) for 3–12 hours.

  • Concentrate the solvent under reduced pressure.

  • Purify via Flash Column Chromatography (DCM/MeOH gradient).

  • Product: 1-Substituted-6-bromo-1H-imidazo[4,5-c]pyridine.

Step 4: Functionalization (Suzuki-Miyaura Coupling)

Objective: Introduce the R² group at the C6 position to target the kinase hydrophobic pocket.

Reagents:

  • 6-Bromo-imidazo[4,5-c]pyridine scaffold (1.0 equiv)

  • Boronic Acid/Ester (R²-B(OH)₂) (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Degas solvents with Argon for 15 minutes.

  • Combine scaffold, boronic acid, base, and catalyst in a microwave vial or pressure tube.

  • Heat to 90–100°C for 2–16 hours (or 120°C for 30 min in microwave).

  • Filter through Celite. Dilute with water and extract with DCM.

  • Purify via HPLC or crystallization.

Troubleshooting & Optimization (E-E-A-T)

IssueRoot CauseExpert Solution
Low Yield in Step 1 (Chlorination) Incomplete reaction or hydrolysis during quench.Ensure POCl₃ is fresh (colorless). Quench very slowly into ice-cold saturated NaHCO₃ to prevent hydrolysis of the imidoyl chloride.
Regioselectivity in SNAr Competition from C2 or C6 positions (rare but possible).The C4 position is naturally most activated. Use non-polar solvents (Toluene) if selectivity drops, but IPA is usually sufficient.
Incomplete Cyclization Steric hindrance of the R¹ amine.[4]Switch from TEOF to Formic Acid (reflux) or use CDI (Carbonyldiimidazole) for the cyclic urea, then chlorinate/aromatize if needed.
Palladium Catalyst Poisoning Free imidazoles can bind Pd.Use bidentate ligands like dppf or XPhos . Increase catalyst loading to 5-10%.

Safety Data

  • 3-Amino-5-bromopyridin-4-ol HCl: Irritant.[5] Toxic if swallowed.[5][6][7][8] Avoid dust inhalation.[5][6][7][8][9]

  • POCl₃: Highly corrosive. Reacts violently with water producing HCl and Phosphoric acid. Must be used in a fume hood.

  • Reaction Intermediates: Halogenated pyridines are potential skin sensitizers and toxic alkylating agents.

References

  • Imidazo[4,5-c]pyridine Scaffold in Kinase Inhibitors

    • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors.
    • Source:

  • Synthesis of 3-amino-4-chloropyridines (Precursor Chemistry)

    • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amin
    • Source:

  • General Reactivity of 3-Amino-5-bromopyridine

    • Application Notes and Protocols for 3-Amino-5-bromopyridine in Multicomponent Reactions.
    • Source:

  • Dehydration/Chlorination Protocols

    • Elimination of Alcohols To Alkenes/Chlorides With POCl3.[10][11]

    • Source:

Sources

Method

Procedure for N-alkylation of 3-amino-5-bromo-4-pyridone

Application Note: High-Fidelity N-Alkylation of 3-Amino-5-Bromo-4-Pyridone Executive Summary The 3-amino-5-bromo-4-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity N-Alkylation of 3-Amino-5-Bromo-4-Pyridone

Executive Summary

The 3-amino-5-bromo-4-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase), antibacterial agents (quinolone analogs), and viral integrase inhibitors.[1][2]

However, functionalizing this scaffold presents a tripartite regioselectivity challenge :

  • Tautomeric Ambiguity: The substrate exists in equilibrium between the 4-pyridone (NH-form) and 4-hydroxypyridine (OH-form).[1][2]

  • Ambident Nucleophilicity: The deprotonated core can react at the ring nitrogen (

    
    , desired) or the oxygen (
    
    
    
    , undesired).[1]
  • Competing Exocyclic Amine: The primary amine at position 3 (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) is nucleophilic and prone to over-alkylation or interfering with base stoichiometry.[1]
    

This guide provides two validated protocols to achieve selective ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-alkylation: a Direct Method  (for simple alkyl groups) and a Protected Method  (for complex or high-value synthesis), grounded in Hard-Soft Acid-Base (HSAB) theory and pKa-directed stoichiometry.[1]

Strategic Analysis & Mechanistic Logic

The Regioselectivity Landscape

Success depends on manipulating the reaction conditions to favor the thermodynamic product (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-alkyl) over the kinetic product (

-alkyl).[1]
  • Substrate pKa Profile (Approximate):

    • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       (Amide-like): pKa ~11.0 (Most acidic, first to deprotonate).[1]
      
    • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       (Aniline-like): pKa ~25 (conjugate acid pKa ~3-4).[1]
      
  • Electronic Effects:

    • 5-Bromo (EWG): Increases the acidity of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      , stabilizing the anion but reducing overall nucleophilicity.[1]
      
    • 3-Amino (EDG): Increases electron density on the ring.[1][2] While less acidic, the neutral ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       is a competent nucleophile for highly reactive electrophiles (e.g., methyl iodide, benzyl bromide).[1]
      
HSAB Theory Application
  • N-Alkylation (Soft-Soft): Favored by "soft" electrophiles (Alkyl Iodides/Bromides) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving a "naked" anion.[1][2]

  • O-Alkylation (Hard-Hard): Favored by "hard" electrophiles (Sulfates, Tosylates), silver salts (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     coordinates to 
    
    
    
    , forcing
    
    
    -attack), and non-polar solvents.[1]

Experimental Protocols

Method A: Direct N1-Alkylation (Cesium-Promoted)

Best for: Simple alkyl halides (Me, Et, Bn) where step-count efficiency is priority.[1][2]

Rationale: Cesium carbonate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) is superior to 

or

for pyridones.[1] The "Cesium Effect" involves the large ionic radius of

, which forms looser ion pairs with the pyridone anion, enhancing

-nucleophilicity and solubility in DMF.[1]

Materials:

  • Substrate: 3-amino-5-bromo-4-pyridone (1.0 equiv)[1][2]

  • Base: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (1.1 equiv) — Do not use large excess to avoid 3-NH deprotonation.[1]
    
  • Electrophile: Alkyl Iodide/Bromide (1.05 equiv)[1][2]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried flask with 3-amino-5-bromo-4-pyridone and anhydrous DMF. Add

    
     in one portion.
    
  • Aging: Stir at 25°C for 30 minutes . Critical: This ensures complete deprotonation of the N1-H (thermodynamic control) before the electrophile is seen.[2]

  • Addition: Add the Alkyl Halide dropwise.[1][2]

    • Note: If using highly reactive electrophiles (e.g., MeI), cool to 0°C during addition to suppress ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       alkylation.[1]
      
  • Reaction: Warm to 50–60°C and stir for 4–12 hours. Monitor by LCMS.[1][2]

    • Endpoint: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).
  • Workup: Pour mixture into ice-water (5x reaction volume).

    • Scenario A (Solid forms): Filter the precipitate, wash with water and ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      .[1]
      
    • Scenario B (No solid): Extract with EtOAc (3x).[1][2] Wash combined organics with ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       (5% aq) to remove DMF.[1] Dry over ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
      
      
      
      .[1]
Method B: The "Protected" Route (High-Fidelity)

Best for: Complex synthesis, expensive electrophiles, or GMP campaigns.[1][2]

Rationale: Transiently masking the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 as a carbamate (Boc) eliminates it as a competing nucleophile and sterically discourages 

-alkylation near the 3-position.[1]

Workflow:

  • Protection: Substrate +

    
     (1.1 eq) + 
    
    
    
    in DCM
    
    
    N-Boc-intermediate .
  • Alkylation: N-Boc-intermediate +

    
     + 
    
    
    
    in DMF (60°C).
  • Deprotection: TFA/DCM (1:4) or HCl/Dioxane.[1][2]

Visualization: Reaction Logic & Decision Tree

G Start 3-Amino-5-Bromo-4-Pyridone Deprotonation Anion Formation (Base: Cs2CO3/DMF) Start->Deprotonation  pKa ~11 Decision Electrophile Type? Deprotonation->Decision Path_Soft Soft Electrophile (R-I, R-Br) Decision->Path_Soft  Standard Path_Hard Hard Electrophile (R-OTs, Ag salts) Decision->Path_Hard  Avoid N_Alk N1-Alkylation (Thermodynamic Product) Path_Soft->N_Alk  Major Pathway N3_Side Side Rxn: 3-NH Alkylation (Avoid by Protection) Path_Soft->N3_Side  If Excess Base/RX O_Alk O-Alkylation (Kinetic/Hard Product) Path_Hard->O_Alk  Favored

Caption: Reaction pathway bifurcation. Selective N1-alkylation requires "soft" conditions to avoid O-alkylation and stoichiometric control to avoid N3-alkylation.[1][2]

Quality Control & Validation

Distinguishing ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-alkyl from 

-alkyl products is critical. Do not rely solely on LCMS (isobaric).[1]

Table 1: Spectral Differentiation Markers

FeatureN-Alkyl Product (Desired) O-Alkyl Product (Undesired) Mechanism/Note
13C NMR (C4) 170 – 180 ppm 155 – 165 ppm Carbonyl (C=O) vs. Imidate (C-O-C) character.[1][2]
1H NMR (Ring) Distinct coupling (H2/H6)Shifts upfieldLoss of aromaticity in pyridone ring affects shielding.[1]
IR Spectroscopy Strong band ~1650-1690 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Weak/Absent C=O[1]Diagnostic Carbonyl stretch.[1][2]
UV-Vis ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

> 300 nm

< 300 nm
Extended conjugation in pyridone.[1]

Troubleshooting Guide

  • Issue: Significant O-Alkylation observed.

    • Root Cause:[1][2][3][4][5][6][7][8][9] Solvent too non-polar or "Hard" leaving group used.[1]

    • Fix: Switch from THF to DMF or DMSO.[1][2] Change alkylating agent from Tosylate/Mesylate to Iodide. Add catalytic NaI (Finkelstein in situ).[1][2]

  • Issue: Di-alkylation (N1 and N3).

    • Root Cause:[1][2][3][4][5][6][7][8][9] Excess base or high temperature.[1]

    • Fix: Strictly limit Base to 1.1 equiv. Lower reaction temperature to RT. Switch to Method B (Protected Route) .

  • Issue: Low Conversion.

    • Root Cause:[1][2][3][4][5][6][7][8][10][9] Poor solubility of the anion.[1]

    • Fix: Add 10% water (if electrophile tolerates) or use phase transfer catalyst (TBAF/TBAI).[1][2]

References

  • Regioselectivity in Pyridone Alkylation

    • Citation: "Regioselective N-Alkylation of 2-Pyridones and 4-Pyridones." Wiley Online Library.[1][2]

    • Relevance: Establishes the preference for N-alkylation with soft electrophiles in polar solvents.
    • Source: (General Reference based on search context 1.12)[1][2]

  • Cesium Effect in Heterocycle Alkylation

    • Citation: "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyridones."[1][2][10] Journal of Organic Chemistry.

    • Relevance: Supports the use of Cs2CO3 for improved solubility and N-selectivity.[1][2]

    • Source: [ACS Publications - J. Org.[1][2] Chem. Context]([Link]1][2]

  • NMR Characterization of N vs O Alkylation

    • Citation: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[1][2][11]

    • Relevance: Defines the C-13 NMR shifts (170+ ppm for C=O) used in the QC section.
    • Source:[2]

  • Synthesis of 3-Amino-5-bromo-4-pyridone Precursors

    • Citation: "Synthesis of N-Substituted-3-amino-4-halopyridines." NIH / PMC.[1][2]

    • Relevance: Provides background on handling 3-amino-4-halo-pyridine scaffolds and protection str
    • Source:[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 3-Amino-5-bromopyridin-4-ol Cyclization Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cyclization of 3-amino-5-bromopyridin-4-ol. As a key intermediate in medicinal chemistry, successful and high-yielding cyclization of this scaffold is critical. This document is designed to help you diagnose and resolve common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization reactions for 3-amino-5-bromopyridin-4-ol, and what challenges do they present?

The structure of 3-amino-5-bromopyridin-4-ol is amenable to several types of intramolecular cyclizations, most commonly those that form a new ring fused to the pyridine core. The two most relevant are the Bischler-Napieralski and Pictet-Spengler reactions.

  • Bischler-Napieralski Reaction: This involves the acylation of the 3-amino group to form a β-arylethylamide, followed by acid-catalyzed cyclodehydration. The primary challenge is the electron-deficient nature of the pyridine ring, which is further deactivated by the bromo-substituent, making the final intramolecular electrophilic aromatic substitution step difficult.[1][2] Harsh conditions (high temperatures, strong acids) are often required, which can lead to product degradation.

  • Pictet-Spengler Reaction: This reaction involves condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then cyclizes.[3][4][5] For this to apply, the 3-amino group would typically need to be elaborated into a β-arylethylamine sidechain first. Similar to the Bischler-Napieralski reaction, the success of the key ring-closing step is highly dependent on the nucleophilicity of the pyridine ring.

Q2: How does the dual nature of the 3-amino-5-bromopyridin-4-ol scaffold (pyridinol vs. pyridone tautomerism) affect cyclization?

3-Aminopyridin-4-ol exists in equilibrium with its pyridone tautomer. This equilibrium is influenced by the solvent and pH. While the pyridinol form is aromatic, the pyridone form has a non-aromatic, diene-like character. This can be problematic as the pyridone tautomer may be less nucleophilic or may undergo alternative, undesired side reactions. It is generally preferable to use conditions that favor the pyridinol tautomer to maintain the aromaticity and drive the desired electrophilic substitution.

Q3: My starting material, 3-amino-5-bromopyridin-4-ol, has very poor solubility. How can I improve this?

The combination of the polar hydroxyl and amino groups and the rigid pyridine core contributes to its low solubility in many common organic solvents. This is a frequent cause of low yields, as the reaction becomes heterogeneous.

  • Solvent Choice: High-boiling polar aprotic solvents are often necessary. See the table below for recommendations.

  • Heating: Gentle heating can aid dissolution, but care must be taken to avoid premature degradation, especially if strong acids are already present.

  • Derivatization: In some cases, protecting the 4-hydroxyl group as a more soluble ether (e.g., methoxy or benzyloxy) prior to the cyclization attempt can dramatically improve solubility and prevent the hydroxyl group from interfering with the reaction.

SolventBoiling Point (°C)Dielectric ConstantNotes
N,N-Dimethylformamide (DMF)15337Good for many polar reactants, but must be anhydrous.
N-Methyl-2-pyrrolidone (NMP)20232Higher boiling point than DMF; excellent solvating power.
Dimethyl sulfoxide (DMSO)18947Highly polar, but can be reactive under certain conditions.
Sulfolane28543Very high boiling point for reactions requiring high temperatures.

Troubleshooting Guide: From Low Conversion to Side Products

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: Low to No Conversion of the Acylated Intermediate

You have successfully acylated the 3-amino group, but the subsequent cyclization step fails or gives very low yields.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Cyclization Step cause1 Insufficient Electrophile Activation start->cause1 cause2 Catalyst Inhibition start->cause2 cause3 Poor Nucleophilicity of Ring start->cause3 cause4 Sub-optimal Reaction Conditions start->cause4 sol1 Use Stronger Dehydrating Agent (e.g., PPA, Tf₂O) cause1->sol1 Test stronger acids sol2 Increase Catalyst Stoichiometry or Use Milder System cause2->sol2 Overcome pyridine coordination sol3 Increase Temperature / Use Microwave Irradiation cause3->sol3 Provide more energy sol4 Screen Solvents & Time cause4->sol4 Optimize parameters

Caption: A decision tree for troubleshooting low cyclization yields.

  • Explanation: In a Bischler-Napieralski reaction, the amide carbonyl must be activated by a Lewis acid or dehydrating agent to form a sufficiently electrophilic species (like a nitrilium ion) to be attacked by the electron-deficient pyridine ring.[1][2] Common reagents like POCl₃ may not be potent enough for this challenging substrate.

  • Solution:

    • Switch to a Stronger Agent: Polyphosphoric acid (PPA) at elevated temperatures (100-150 °C) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective.

    • Use Modern, Milder Reagents: A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine or di-tert-butylpyridine can generate the reactive intermediate under much milder conditions, often preventing degradation.[6][7]

  • Explanation: The lone pair on the pyridine nitrogen can coordinate to Lewis acid catalysts (e.g., POCl₃, ZnCl₂), effectively sequestering them and preventing them from activating the amide carbonyl. This is a classic issue when working with pyridine scaffolds.[8]

  • Solution:

    • Increase Stoichiometry: Use a stoichiometric amount or even an excess of the dehydrating agent rather than a catalytic amount.

    • Change Reagent Type: Reagents like PPA or Tf₂O function as both the acid and the solvent/reagent, overcoming the stoichiometric inhibition problem.

Problem 2: Formation of an Inseparable Mixture of Side Products

The reaction consumes the starting material but results in a complex mixture instead of a clean product.

  • Explanation: Under harsh acidic conditions and high temperatures, the intermediate nitrilium ion can fragment via a retro-Ritter type reaction, leading back to a nitrile and a carbocation, which then generates other products.[9]

  • Solution:

    • Milder Conditions: This is the most effective solution. Employing Tf₂O/2-chloropyridine at lower temperatures (-20 °C to room temperature) can completely suppress this side reaction.[9]

    • Use Nitrile as Solvent: If using a classical method, running the reaction in a nitrile solvent (e.g., acetonitrile if an acetyl amide was used) can shift the equilibrium away from fragmentation.[9]

  • Explanation: If the intermediate is long-lived and the intramolecular cyclization is slow, intermolecular reactions can occur, leading to dimers or oligomers.

  • Solution:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway.

    • Slow Addition: If using a potent activating agent like Tf₂O, add it slowly to a solution of the amide substrate to keep the concentration of the highly reactive intermediate low at any given time.

Key Experimental Protocols

Protocol 1: Screening of Dehydrating Agents for Cyclization

This protocol is designed to efficiently test multiple conditions to find an optimal one for the cyclization of your N-acylated 3-amino-5-bromopyridin-4-ol (referred to as substrate ).

  • Setup: In parallel, add 50 mg of the substrate to three separate, oven-dried microwave vials equipped with stir bars. Purge each vial with nitrogen.

  • Condition A (POCl₃): To vial 1, add 1 mL of anhydrous acetonitrile followed by 5 equivalents of phosphorus oxychloride (POCl₃).

  • Condition B (PPA): To vial 2, add ~0.5 g of polyphosphoric acid (PPA). Use a glass rod to ensure the substrate is well-mixed.

  • Condition C (Tf₂O): To vial 3, add 1 mL of anhydrous dichloromethane (DCM) and 2.2 equivalents of 2-chloropyridine. Cool the vial to 0 °C in an ice bath. Slowly add 1.1 equivalents of triflic anhydride (Tf₂O) dropwise.

  • Reaction:

    • Heat vials 1 and 2 to 100 °C in a heating block.

    • Allow vial 3 to warm to room temperature and stir.

  • Monitoring & Workup: After 4 hours, take a small aliquot from each reaction, quench it carefully into a saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by LC-MS and TLC to assess conversion and product formation.

G amide Substrate (Amide) activated [Activated Intermediate (e.g., Nitrilium Ion)] amide->activated product_dihydro Dihydro-Product activated->product_dihydro product_final Final Aromatized Product product_dihydro->product_final reagent_node Dehydrating Agent (PPA, Tf₂O, etc.) elim_node - H₂O cyclize_node Intramolecular Cyclization oxid_node Oxidation / Aromatization

Caption: Simplified mechanism for the Bischler-Napieralski reaction.

References

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses. The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Movassaghi, M., et al. (2006). Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. Journal of Organic Chemistry, 71(25), 9475-9478. [Link]

  • ResearchGate. (2015). Synthesis of Spirocyclic Indolines by Interruption of the Bischler-Napieralski Reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

Sources

Optimization

Technical Support Center: 3-Amino-5-Bromopyridin-4-ol Integrity Management

Executive Summary & Technical Briefing The Core Issue: Users frequently report that 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) turns from an off-white powder to a yellow, brown, or black solid during storage.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Briefing

The Core Issue: Users frequently report that 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) turns from an off-white powder to a yellow, brown, or black solid during storage.[1] This is not simple "aging"; it is a chemically deterministic oxidation cascade driven by the molecule's specific electronic structure.[2]

The Mechanism (The "Why"): To preserve this reagent, you must understand that it behaves less like a standard pyridine and more like an electron-rich o-aminophenol .[1]

  • Tautomeric Equilibrium: In the solid state and polar solvents, the molecule predominantly exists as the pyridin-4-one tautomer, not the pyridin-4-ol.[1]

  • The Oxidation Vector: The 3-amino group is ortho to the carbonyl/hydroxyl oxygen.[1] This structural motif is highly susceptible to Radical Oxidative Coupling (ROC).[1][2] Upon exposure to atmospheric oxygen and light, the amino group oxidizes to form quinone-imine species and extended conjugated oligomers (azo-linkages), which are responsible for the intense color change (chromophores).[1]

Visualizing the Instability

The following diagram illustrates the tautomerism and the oxidative degradation pathway that leads to sample loss.[2]

G cluster_0 Tautomeric Equilibrium (Reversible) NodeA Pyridin-4-ol Form (Aromatic, less stable in solid) NodeB Pyridin-4-one Form (Dominant Tautomer) NodeA->NodeB H-shift NodeC Radical Intermediate (Light/O2 Induced) NodeB->NodeC + O2 / hν (Oxidation start) NodeD Quinone-Imine Species (Yellow/Orange) NodeC->NodeD - 2H NodeE Oligomeric Aggregates (Brown/Black Precipitate) NodeD->NodeE Polymerization

Caption: Figure 1. The dominant pyridin-4-one tautomer undergoes oxidative dehydrogenation to form colored quinone-imine impurities.

Standard Operating Procedure (SOP): Storage Protocol

Direct Answer: To stop oxidation, you must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat. [1]

The "Gold Standard" Storage System

If you are storing this compound for >1 week, you must follow this protocol.

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" in the vial than Nitrogen.[1] Oxygen exclusion is critical to prevent quinone formation.[1][2]
Temperature -20°C (Long term)Lowers the kinetic rate of auto-oxidation. 4°C is acceptable for active use (<1 month).[1]
Container Amber Glass with Teflon-lined capBlocks UV/Vis light which catalyzes the radical formation at the amino group.[1]
Desiccant RequiredMoisture facilitates proton transfer, accelerating tautomerization and subsequent oxidation.[1][2]
Handling Workflow (Self-Validating System)
  • Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, creating a localized aqueous environment that promotes degradation.[2]

  • Dispense: Use a plastic or glass spatula .[1][2] Avoid stainless steel if possible, as trace transition metals (Fe, Ni) can catalyze oxidative coupling in aminophenols.[1][2]

  • Purge: Flush the headspace with Argon gas for 10-15 seconds before re-sealing.

  • Seal: Wrap the cap with Parafilm to prevent gas exchange.[1][2]

Troubleshooting Guide (Q&A)

User Scenario 1: "My sample has turned yellow/light brown. Is it still usable?"

  • Diagnosis: This indicates early-stage oxidation (formation of trace quinone-imines).[1]

  • Impact: Purity has likely dropped by 1-3%.[1] The colored impurities are highly conjugated and have high extinction coefficients, meaning a very small amount of impurity causes a dramatic color change.[2]

  • Action:

    • For crude reactions: Usable.[1][2][3] The impurity will likely be removed during workup.[2]

    • For sensitive kinetics/biological assays:Do not use. Purify first (see Section 4).[1][2]

User Scenario 2: "The compound is not dissolving in Dichloromethane (DCM) as expected."

  • Diagnosis: You are likely encountering the pyridin-4-one tautomer dominance.[1]

  • Explanation: While the "4-ol" structure suggests lipophilicity, the "4-one" tautomer (which dominates in solids) has significant dipolar character and hydrogen bond donor/acceptor sites, reducing solubility in non-polar solvents like DCM.[1]

  • Action: Switch to polar aprotic solvents.

    • Recommended: DMSO, DMF, or Methanol.[1][2]

    • Note: Do not store stock solutions in DMSO; DMSO acts as a mild oxidant over time.[1][2]

User Scenario 3: "Can I store this in solution?"

  • Direct Answer: No.

  • Reasoning: In solution, the molecular mobility increases, and dissolved oxygen is harder to exclude than in the solid state.[1][2] The half-life of 3-amino-5-bromopyridin-4-ol in solution at room temperature (without degassing) can be as short as 24-48 hours before degradation products appear on LC-MS.

  • Workaround: If you must prepare a stock solution, freeze it at -80°C immediately and use single-use aliquots.

Recovery & Purification[1][4]

If your material has significantly degraded (dark brown/black), use the following decision tree to recover it.

Recovery Start Degraded Sample (Brown/Black) Check Check Purity (LC-MS) Start->Check Decision Purity > 85%? Check->Decision Recryst Method A: Recrystallization Solvent: EtOH/H2O (9:1) Add activated charcoal Decision->Recryst Yes AcidBase Method B: Acid-Base Extraction 1. Dissolve in 1M HCl 2. Wash with EtOAc (remove organics) 3. Neutralize aq. layer to pH 7-8 Decision->AcidBase No (Heavy degradation) Discard Discard / Repurchase (Recovery yield too low) AcidBase->Discard If precipitate fails

Caption: Figure 2. Decision matrix for recovering oxidized 3-amino-5-bromopyridin-4-ol.

Protocol: Acid-Base "Wash" (Method B)[1][2]

Because the molecule is amphoteric (pyridine nitrogen = basic; phenol/pyridone = acidic), you can use pH manipulation to clean it.[1][2]

  • Dissolve the impure solid in 1M HCl . The amine and pyridine nitrogen will protonate, making the salt highly water-soluble.[2]

  • Wash the aqueous acidic solution with Ethyl Acetate (EtOAc).[1][2] The neutral oxidized impurities (quinones/oligomers) will often partition into the organic layer (turning it yellow/orange).[1][2]

  • Discard the organic layer.[1][2]

  • Neutralize the aqueous layer carefully with saturated NaHCO₃ or 1M NaOH to pH ~7–8.[1][2]

  • Precipitate: The neutral molecule should precipitate out.[1][2] Filter, wash with cold water, and dry under vacuum.[2][3]

References

  • Sigma-Aldrich. Product Specification: 3-Amino-5-bromopyridin-4-ol (CAS 101084-20-2).[1] Merck KGaA.[1][2] Link[1]

  • Efimov, I., et al. (2014). Tautomerism of hydroxypyridines and related compounds.[1][2] Chemistry of Heterocyclic Compounds.[1][2][4] (General mechanistic grounding for pyridone stability).

  • Thermo Fisher Scientific. Safety Data Sheet: Aminopyridines and handling of air-sensitive reagents.Link[1]

  • Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine.[1][5] Acta Crystallographica Section E. (Structural analogues and stability data). Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-5-Bromo-4-Pyridone

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Resolving Silica Gel Streaking of 3-Amino-5-Bromo-4-Pyridone Status: Active Severity: High (Purification Bottleneck)...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Resolving Silica Gel Streaking of 3-Amino-5-Bromo-4-Pyridone

Status: Active Severity: High (Purification Bottleneck) Target Molecule: 3-amino-5-bromo-4-pyridone (Amphoteric, Tautomeric, Polar)

Diagnostic & Mechanism: Why is my compound streaking?

Q: I am running a standard silica column (DCM/MeOH), but the compound streaks from the baseline to the solvent front. Why?

A: This is a classic "dual-mode" retention failure caused by the specific structural features of 4-pyridones. Your compound is not just "sticking"; it is undergoing dynamic changes on the column.

  • The Silanol Trap (Acid-Base Interaction): Standard silica gel (

    
    ) is acidic (pH ~4-5). The amino group (
    
    
    
    ) at the 3-position and the pyridone nitrogen are basic. They form strong hydrogen bonds or ionic interactions with the free silanol (
    
    
    ) groups on the silica surface. This drags the compound, causing "tailing."
  • The Tautomerism Effect (The "Ghost" Peak): 4-Pyridones exist in a rapid equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. Silica gel catalyzes this tautomerization. Because the two tautomers have different polarities and retention factors (

    
    ), the compound is constantly shifting between two "speeds" as it travels down the column, resulting in a smear rather than a tight band.
    
  • Solubility Mismatch: Brominated pyridones often have poor solubility in non-polar solvents (DCM/Hexane). If the compound precipitates on the silica bed, it will slowly redissolve into the mobile phase, creating a continuous streak.

Visualizing the Problem

The following diagram illustrates the tautomeric equilibrium and the interaction with silica that causes the separation failure.

Tautomerism Pyridone Keto Form (4-Pyridone) Polar & Aromatic Hydroxypyridine Enol Form (4-Hydroxypyridine) Less Polar & Phenolic Pyridone->Hydroxypyridine Fast Equilibrium (Catalyzed by Silica) Silica Silica Surface (Acidic Si-OH) Pyridone->Silica H-Bonding (Strong) Hydroxypyridine->Silica H-Bonding (Weak) Streaking Result: Broad Streaking & Tailing Silica->Streaking Retention Variance

Caption: Figure 1.[1] Mechanism of streaking caused by dynamic tautomer equilibrium and differential binding to acidic silica silanols.

Troubleshooting Protocols (The "Fixes")

Method A: The "Base Shield" (Mobile Phase Modification)

Best for: Standard silica gel columns when you cannot switch stationary phases.

The Logic: You must neutralize the acidic silanols to prevent them from grabbing the amine.

Protocol:

  • Solvent System: Switch to DCM : Methanol : Ammonia (

    
    ) .
    
  • Preparation:

    • Prepare a stock solution of 10% Methanol in DCM saturated with Ammonia.

    • Recipe: Add 10 mL of concentrated aqueous ammonium hydroxide (

      
      ) to 100 mL of 10% MeOH/DCM. Shake vigorously in a sep funnel. Let the layers separate.[2][3] Use the organic (lower) layer  as your mobile phase additive.
      
  • Running the Column:

    • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in DCM before loading your sample. This "caps" the active sites.

    • Elution: Run a gradient from 0% to 10% MeOH/DCM. If streaking persists, add 1% TEA directly to the mobile phase.

Warning: Do not use acetic acid. While acid helps some amines, it pushes the pyridone equilibrium toward the protonated salt, which sticks irreversibly to normal phase silica.

Method B: The "Phase Switch" (Alternative Stationary Phases)

Best for: High-value samples where yield is critical.

The Logic: If silica is the problem, remove the silica.

Stationary PhaseWhy it worksRecommended Solvent
Amine-Silica (

)
The surface is already basic. It repels the amine group and prevents H-bonding. No modifier needed.Hexane/Ethyl Acetate or DCM/MeOH
Basic Alumina Alumina is less acidic than silica. "Basic" grade specifically neutralizes the protonation risk.DCM/MeOH (0-5%)
C18 (Reverse Phase) Eliminates silanol interactions entirely. Separates based on hydrophobicity (Bromine helps retention here).Water/Acetonitrile + 0.1% Ammonium Bicarbonate
Method C: The "Solubility Trick" (Recrystallization)

Best for: Large scale (>1g) purification to avoid chromatography entirely.

The Logic: Halogenated pyridones often crystallize well due to


-stacking interactions enhanced by the bromine atom.

Protocol:

  • Solvent: Boiling Ethanol or Water .

  • Procedure: Dissolve crude solid in minimum boiling ethanol. If not dissolving, add drops of water until clear.

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Note: If the compound is the hydrobromide salt (often the case after synthesis), it will be water-soluble. Neutralize with saturated

    
     to precipitate the free base before recrystallizing.
    

Comparative Data: Solvent System Performance

The following table summarizes expected outcomes based on mobile phase composition.

Mobile Phase SystemSeparation QualityRisk FactorVerdict
DCM / MeOH (No Additive) Poor (Streaking)High (Sample Loss)❌ Avoid
DCM / MeOH / 1% Acetic Acid Very Poor (Stuck at Top)High (Salt Formation)❌ Avoid
DCM / MeOH / 1% TEA Good (Tight Bands)Low✅ Recommended
DCM / MeOH /

(sat)
Excellent (Sharp Peaks)Medium (Volatility)Gold Standard
Ethyl Acetate / EtOH (3:1) ModerateLow⚠️ Alternative

Decision Tree: Troubleshooting Workflow

Follow this logic path to determine the optimal purification strategy for your specific batch.

Workflow Start Start: Crude 3-amino-5-bromo-4-pyridone CheckSolubility Check Solubility: Soluble in hot EtOH? Start->CheckSolubility Recryst Method C: Recrystallize (Ethanol/Water) CheckSolubility->Recryst Yes CheckScale Check Scale: > 100 mg? CheckSolubility->CheckScale No TLC_Test Run Test TLC: DCM/MeOH + 1% NH4OH CheckScale->TLC_Test Streak_Check Does it still streak? TLC_Test->Streak_Check MethodA Method A: Silica Column (DCM/MeOH/NH3) Streak_Check->MethodA No (Clean Spot) MethodB Method B: Switch Phase (Use C18 or NH2-Silica) Streak_Check->MethodB Yes (Still Streaking)

Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on solubility and TLC behavior.

References

  • Separation of 4-Pyridone Tautomers

    • Study on the tautomeric equilibrium of pyridones and the effect of solvent polarity on the keto-enol r
    • Source:

  • Chromatography of Basic Heterocycles

    • Guide to using amine-functionalized silica and mobile phase modifiers for pyridine deriv
    • Source:

  • Recrystallization Protocols

    • General procedures for purifying aminopyridine derivatives via recrystalliz
    • Source:

  • Mobile Phase Optimization

    • Use of ammonium hydroxide in DCM/MeOH for alkaloids and basic nitrogen compounds.
    • Source:

Sources

Optimization

Technical Support Center: Microwave Synthesis with 3-Amino-5-bromopyridin-4-ol

Core Directive & Molecule Profile 3-Amino-5-bromopyridin-4-ol is a deceptive scaffold. While it appears simple, its behavior under microwave irradiation is governed by two critical factors often overlooked in standard pr...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Molecule Profile

3-Amino-5-bromopyridin-4-ol is a deceptive scaffold. While it appears simple, its behavior under microwave irradiation is governed by two critical factors often overlooked in standard protocols:

  • Tautomeric Ambiguity: It exists in equilibrium between the 4-hydroxy pyridine (A) and 4-pyridone (B) forms. In polar solvents typically used for microwave synthesis (DMSO, DMF, Water), the pyridone (B) form often predominates, significantly altering nucleophilicity and solubility.

  • The "Chelation Trap": The vicinal 3-amino and 4-oxygen moieties form a bidentate coordination site. This motif is a potent chelator for transition metals, frequently leading to catalyst poisoning in Palladium-catalyzed cross-couplings.

This guide addresses these specific mechanistic challenges using field-proven microwave optimization strategies.

Troubleshooting & Optimization (Q&A)
Category A: Solubility & Pre-Reaction Setup

Q: My starting material (3-amino-5-bromopyridin-4-ol) is insoluble in standard microwave solvents (MeCN, Toluene, THF). What is the correct solvent system?

A: The insolubility arises from strong intermolecular hydrogen bonding and the zwitterionic character of the pyridone tautomer.

  • Recommendation: Do not use pure non-polar or moderately polar solvents.

  • The "Golden" Solvent Mix: Use NMP (N-Methyl-2-pyrrolidone) or DMSO as the primary absorber. For reactions requiring lower boiling points, use a binary mixture of 1,4-Dioxane/Water (4:1) . Water disrupts the intermolecular H-bond network, dramatically improving solubility and heating efficiency due to its high loss tangent (

    
    ).
    
  • Pro Tip: If using ionic liquids, avoid imidazolium halides if Pd-catalysis is planned (carbene formation can deactivate catalysts). Use [BMIM][BF4] instead.

Q: The reaction vessel over-pressurizes before reaching the target temperature (


). Why? 

A: This is likely due to the decomposition of labile functional groups or solvent breakdown, but with this specific molecule, check your concentration .

  • Cause: At high concentrations (>0.5 M), the amino-pyridone scaffold can undergo self-condensation or polymerization, releasing small volatiles (NH

    
     or H
    
    
    
    O).
  • Solution: Dilute to 0.1 – 0.2 M . Ensure your vessel has a headspace of at least 40-50%. If using water co-solvents, ensure the microwave sensor is set to monitor pressure as the limiting parameter, not just temperature.

Category B: Cross-Coupling (Suzuki/Sonogashira) [1]

Q: I am attempting a Suzuki coupling at the 5-Br position, but I see <10% conversion and significant starting material remaining. Is the C-Br bond deactivated?

A: The bond is not deactivated; your catalyst is likely poisoned. The 3-amino-4-hydroxy motif chelates Pd(II) species, removing them from the catalytic cycle.

  • The Fix (Ligand Switch): Standard ligands like PPh

    
     or dppf are insufficient. You must use bulky, electron-rich biaryl phosphine ligands  that sterically crowd the metal center, preventing the substrate from coordinating as a ligand.
    
    • First Choice: XPhos or SPhos .[1]

    • Catalyst Precursor: Use Pd(OAc)

      
        or Pd
      
      
      
      (dba)
      
      
      with a 1:2 Pd:Ligand ratio.
  • Protocol Adjustment: Increase temperature to 120–140°C for 10–20 minutes. The high energy input facilitates ligand exchange and overcomes the activation energy barrier imposed by the electron-rich pyridine ring.

Q: I observe debromination (hydrodebromination) instead of coupling.

A: This is a common microwave side-reaction in alcoholic solvents.

  • Mechanism: The solvent (ethanol/isopropanol) acts as a hydride source under high-temperature microwave conditions.

  • Solution: Switch to non-protic co-solvents. Use Toluene/Water or Dioxane/Water .[1] If a base is needed, use K

    
    PO
    
    
    
    (anhydrous) suspended in Dioxane, or Cs
    
    
    CO
    
    
    . Avoid alkoxide bases (NaOMe, NaOEt) which promote
    
    
    -hydride elimination and reduction.
Category C: Cyclization (Fused Heterocycles)

Q: I want to cyclize the 3-amino and 4-OH groups to form an oxazolopyridine. Thermal reflux takes 24h. Can microwave accelerate this?

A: Yes, dramatically. This is a "textbook" microwave application.

  • Reaction: Condensation with carboxylic acids or orthoesters.

  • Conditions: 160–180°C for 15–30 minutes .

  • Catalyst: No metal catalyst is usually needed. The acidity of the carboxylic acid is often sufficient. If using orthoesters, add a catalytic amount of p-TSA or Yb(OTf)

    
     .
    
  • Advantage: Microwave heating drives the equilibrium by superheating the water byproduct, effectively removing it from the reaction sphere in a sealed vessel context (kinetic control).

Experimental Protocols
Protocol A: Microwave-Assisted Suzuki Coupling of 3-Amino-5-bromopyridin-4-ol

Target: Overcoming catalyst poisoning and solubility issues.

ParameterSpecification
Scale 0.5 mmol
Vessel 10 mL Microwave Process Vial (e.g., Pyrex or Quartz)
Solvent 1,4-Dioxane : Water (4:1 ratio, degassed) – Total vol: 3.5 mL
Catalyst Pd(OAc)

(5 mol%) + XPhos (10 mol%)
Base K

PO

(2.5 equiv)
Boronic Acid Arylboronic acid (1.5 equiv)
Temp/Time 130°C for 20 minutes (Hold time)
Stirring High (600+ RPM) to ensure phase transfer

Step-by-Step:

  • Pre-complexation: In the vial, add Pd(OAc)

    
     and XPhos. Add 1 mL of Dioxane. Stir at room temp for 5 mins (yellow to orange color change indicates active catalyst formation).
    
  • Addition: Add 3-amino-5-bromopyridin-4-ol, boronic acid, and K

    
    PO
    
    
    
    .
  • Solvent: Add remaining Dioxane and Water. Cap the vial immediately.

  • Purge: Flush the headspace with Argon/Nitrogen for 30 seconds (via septum needle).

  • Irradiation: Ramp to 130°C over 2-3 minutes. Hold for 20 minutes.

  • Workup: The product is likely amphoteric. Adjust pH to ~7.0 (isoelectric point) using dilute HCl/NaOH. The product often precipitates. If not, extract with n-Butanol or EtOAc.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing reactions with this scaffold, specifically addressing the "Chelation Trap" and Tautomerism.

MicrowaveOptimization Start Start: 3-Amino-5-bromopyridin-4-ol Goal Select Reaction Type Start->Goal Coupling Cross-Coupling (Suzuki/Sonogashira) Goal->Coupling Cyclization Cyclization (Oxazolopyridine) Goal->Cyclization ChelationRisk Risk: Catalyst Poisoning (N,O-chelation) Coupling->ChelationRisk CyclizationCond Cond: Carboxylic Acid/Orthoester Cyclization->CyclizationCond CheckSolubility Check Solubility SolventChoice Use Dioxane/Water (4:1) or NMP CheckSolubility->SolventChoice TempControl Temp: 120-140°C (10-20 min) SolventChoice->TempControl LigandSol Solution: Use Bulky Ligands (XPhos, SPhos) ChelationRisk->LigandSol Prevent Coordination LigandSol->CheckSolubility Workup Workup: Adjust to pH ~7 (Isoelectric) TempControl->Workup CyclizationTemp Temp: 160-180°C (15-30 min) CyclizationCond->CyclizationTemp CyclizationTemp->Workup

Caption: Optimization logic flow for 3-amino-5-bromopyridin-4-ol, highlighting the critical divergence between coupling (requiring chelation mitigation) and cyclization workflows.

References
  • Dandu, R., et al. (2011).[2] A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Heterocycles. Retrieved from [Link]

  • DiMauro, E. F., & Kennedy, J. M. (2007).[3] Microwave-Assisted Synthesis of 3-Amino-imidazopyridines. Journal of Organic Chemistry. (Contextualized via ResearchGate snippet). Retrieved from [Link]

  • Organic Chemistry Portal . Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • MDPI . Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. (Solubility and Pressure protocols). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 3-Amino-5-Bromopyridin-4-ol Hydrochloride

Welcome to the technical support guide for 3-amino-5-bromopyridin-4-ol hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper handling, storag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-amino-5-bromopyridin-4-ol hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper handling, storage, and use of this hygroscopic salt. Given the limited specific literature on this exact compound, this guide synthesizes best practices for handling analogous hygroscopic, air-sensitive amine hydrochloride salts and pyridine derivatives to ensure experimental success and maintain compound integrity.

Physicochemical Properties Summary

This table summarizes the known properties of the free base and the inferred properties of the hydrochloride salt, based on the general characteristics of similar chemical structures.

Property3-Amino-5-bromopyridin-4-ol (Free Base)3-Amino-5-bromopyridin-4-ol Hydrochloride (Inferred)Justification / Comments
CAS Number 101084-20-2[1]Not availableThe hydrochloride salt will have a different CAS number.
Molecular Formula C₅H₅BrN₂O[1]C₅H₆BrClN₂OAddition of HCl.
Molecular Weight 189.01 g/mol [1]225.47 g/mol MW of free base + 36.46 g/mol (HCl).
Appearance Solid[2]Likely a white to off-white or beige crystalline solid.Typical appearance for amine hydrochloride salts.[3]
Hygroscopicity Likely low to moderateHigh Hydrochloride salts, especially of polar molecules like pyridines, are often hygroscopic.[4][5]
Aqueous Solubility Low to moderateHighSalt formation with strong acids like HCl significantly increases the aqueous solubility of basic compounds such as pyridines.[6][7]
Stability Sensitive to light and air.May be more stable in solid form if kept dry. In solution, stability will be pH-dependent. Susceptible to degradation in basic conditions.[8]The protonated amine is less susceptible to oxidation, but moisture can facilitate degradation.
Storage Store in a cool, dry, dark place.Store in a desiccator or glovebox under an inert atmosphere (e.g., Argon or Nitrogen). [3]Essential to protect from atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: My 3-amino-5-bromopyridin-4-ol hydrochloride arrived as a solid, but now it looks wet or has clumped together. What happened?

A1: This is a classic sign of moisture absorption. As a hydrochloride salt of a polar pyridine derivative, this compound is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5] This can cause the powder to deliquesce (dissolve in the absorbed water), leading to clumping, caking, or the appearance of a wet solid.[3] This underscores the critical importance of storing the compound in a strictly dry environment.

Q2: How should I store this compound to prevent moisture absorption?

A2: The ideal storage method is inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[3] If a glovebox is unavailable, store the compound in a tightly sealed container inside a desiccator containing an active desiccant like Drierite® or phosphorus pentoxide. For long-term storage, placing the desiccator in a refrigerator can further reduce the ambient humidity.

Q3: Can I still use the compound if it has absorbed some moisture?

A3: It depends on the requirements of your experiment. For applications where precise concentration is critical, using a clumped or wet solid is not recommended. The absorbed water adds to the measured weight, meaning the actual amount of the active compound will be lower than intended, leading to inaccurate solution concentrations.[3] For less sensitive applications, you may be able to dry the material under high vacuum, but this may not remove all lattice water. The best practice is to prepare a stock solution from the entire batch and determine its concentration accurately via an analytical method like HPLC or quantitative NMR.

Q4: What is the best way to weigh a highly hygroscopic compound like this?

A4: Accurate weighing requires minimizing exposure to atmospheric moisture.

  • Ideal Method: Weigh the compound inside a glovebox.

  • Alternative Method: If a glovebox is not available, work quickly. Have all your tools (spatulas, weigh boats, flasks) clean, dry, and ready. Open the main container for the shortest time possible, take the approximate amount you need, and immediately reseal the container. For the most accurate results, use a "weighing by difference" method with a sealed container, such as a small vial with a cap.[9]

Experimental Workflow & Decision-Making

The following diagram outlines the recommended workflow for handling 3-amino-5-bromopyridin-4-ol hydrochloride, from initial inspection to experimental use.

G cluster_0 Receiving & Storage cluster_1 Handling & Weighing cluster_2 Solution Preparation & Use Receive Receive Compound Inspect Inspect Appearance Receive->Inspect Store Store in Desiccator or Glovebox Inspect->Store Assess Assess Powder State Store->Assess FreeFlowing Powder is Free-Flowing Assess->FreeFlowing Good Clumped Powder is Clumped/Wet Assess->Clumped Poor WeighQuickly Weigh Quickly (Weighing by Difference) FreeFlowing->WeighQuickly No Glovebox WeighGlovebox Weigh in Glovebox FreeFlowing->WeighGlovebox Glovebox Available NoUse Do NOT Use Directly for Concentration-Critical Assays Clumped->NoUse PrepSolution Prepare Stock Solution WeighQuickly->PrepSolution WeighGlovebox->PrepSolution NoUse->PrepSolution Use entire batch Standardize Standardize Solution (e.g., HPLC, qNMR) PrepSolution->Standardize UseDirectly Proceed to Experiment PrepSolution->UseDirectly UseStandardized Use Standardized Solution in Experiment Standardize->UseStandardized

Caption: Decision workflow for handling hygroscopic 3-amino-5-bromopyridin-4-ol hydrochloride.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Scientific Rationale
Inconsistent results in biological assays. Inaccurate concentration due to water absorption. The measured weight of the hygroscopic solid is not the true weight of the active compound. Solution: Prepare a stock solution from a larger, accurately weighed amount (or the entire batch) of the solid. Determine the precise concentration of this stock solution using an analytical technique like HPLC with a standard curve or quantitative NMR (qNMR).[10] Use this validated stock solution for all subsequent experiments to ensure consistency.
The compound won't fully dissolve in an organic solvent. 1. Incorrect solvent choice. 2. Presence of insoluble hydrates. Solution 1: As a hydrochloride salt, the compound is highly polar and will have poor solubility in non-polar organic solvents. Switch to a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic solvent (e.g., methanol, ethanol). Gentle heating may aid dissolution.[7]Solution 2: Absorbed water can form stable hydrates that may be less soluble. Solution: If the solvent is compatible, adding a small amount of a co-solvent like methanol might help. For future attempts, ensure the compound is handled under strictly anhydrous conditions.
pH of the aqueous solution is highly acidic. Hydrolysis of the hydrochloride salt. The compound is the salt of a weak base (the aminopyridinol) and a strong acid (HCl). In water, it will dissociate, and the pyridinium ion will establish an equilibrium, releasing H⁺ and lowering the pH.[11] Solution: This is expected behavior. If your experiment is pH-sensitive, you must use a suitable buffer system (e.g., phosphate or HEPES) to maintain the desired pH. Do not simply add a base to neutralize the solution, as this will convert the salt back to the less soluble free base and may cause it to precipitate.
The solid or its solution turns brown over time. Oxidative or light-induced degradation. Pyridin-4-ol and aminopyridine systems can be susceptible to oxidation, which can be accelerated by light and the presence of impurities.[8] Solution: Store the solid and any stock solutions protected from light (e.g., in amber vials or wrapped in aluminum foil) and at low temperatures (-20°C or -80°C for solutions).[8] Preparing solutions with degassed solvents can also help minimize oxidation. If discoloration is observed, the compound's purity should be re-assessed before use.

Detailed Experimental Protocols

Protocol 1: Weighing 3-Amino-5-Bromopyridin-4-ol Hydrochloride

Objective: To accurately weigh the hygroscopic solid while minimizing moisture absorption.

Method A: In a Glovebox (Recommended)

  • Ensure the glovebox atmosphere is dry (<10 ppm H₂O).

  • Place all necessary items (spatula, balance, weigh boat/vial, and the sealed compound container) inside the glovebox antechamber.

  • Cycle the antechamber as per the glovebox protocol to replace the air with inert gas.

  • Once inside, allow the items to equilibrate to the glovebox atmosphere for 10-15 minutes.

  • Tare the weighing vessel on the balance.

  • Briefly open the compound container, transfer the desired amount of solid to the tared vessel, and record the weight.

  • Immediately and securely seal both the weighing vessel and the main compound container.

Method B: On the Bench (Weighing by Difference)

  • Prepare a small, clean, and dry glass vial with a screw cap.

  • Place the sealed vial on the analytical balance and tare the weight.

  • Move the vial off the balance. Have your reaction flask and solvent ready.

  • Working quickly, open the main container of the hygroscopic compound. Use a clean, dry spatula to transfer an approximate amount of the solid into the pre-tared vial.

  • Immediately seal the vial and the main container.

  • Place the sealed vial back on the balance. The reading will be the weight of the transferred solid. Record this value.

  • Proceed immediately to solution preparation.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a known concentration for use in experiments.

Materials:

  • Weighed 3-amino-5-bromopyridin-4-ol hydrochloride in a sealed vial.

  • Anhydrous-grade solvent (e.g., DMSO, Methanol, or buffered aqueous solution).

  • Dry volumetric flask.

  • Dry glassware and syringes/pipettes.

Procedure:

  • Select a solvent in which the compound is known to be soluble and stable. For biological assays, anhydrous DMSO is a common choice. For other applications, methanol or a specific buffer may be used.[12]

  • Carefully add a small amount of the chosen solvent to the vial containing the weighed solid to dissolve it.

  • Using a pipette or syringe, quantitatively transfer the resulting solution to the volumetric flask.

  • Rinse the vial several times with small aliquots of the solvent, adding each rinse to the volumetric flask to ensure all the compound is transferred.

  • Carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • If the exact concentration is critical, submit an aliquot of this solution for analytical validation (e.g., HPLC).

  • Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C).

References

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2011). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Journal of the Chilean Chemical Society.
  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Keller, R., & Edelmann, F. T. (2020). Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Retrieved from [Link]

  • Di Mola, A., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PMC.
  • Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Google Patents. (2019). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives. Retrieved from [Link]

  • Chabot, C., et al. (2020). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Dandu, R. R., & Adam, G. C. (2011).
  • UAlbertaScience. (2017). Chemistry Series - Common weighing problems [Video]. YouTube. Retrieved from [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]

  • YK Biosis. (2025). Pyridine hydrochloride – a multifunctional helper in chemical synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Crystal form B of the solid form of the bis-hcl salt.
  • SciSpace. (2020). Discriminatory dissolution testing for liquisolid compacts containing a poorly water-soluble drug. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from [Link]

  • Li, Y., et al. (2025). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. PMC.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding.
  • PubMed. (1993). Solubilization of nicardipine hydrochloride via complexation and salt formation. Retrieved from [Link]

  • Quora. (2018). What happens when HCl reacts with water?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 3-Amino-5-bromopyridin-4-ol

Topic: 3-Amino-5-bromopyridin-4-ol NMR shift interpretation D2O vs DMSO Content type: Technical Support Guide Executive Summary This guide addresses common anomalies observed when analyzing 3-Amino-5-bromopyridin-4-ol (a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-5-bromopyridin-4-ol NMR shift interpretation D2O vs DMSO Content type: Technical Support Guide

Executive Summary

This guide addresses common anomalies observed when analyzing 3-Amino-5-bromopyridin-4-ol (also referred to as 3-amino-5-bromo-4-pyridone) in DMSO-d6 versus Deuterium Oxide (D2O) . The most frequent user report involves "missing signals" and significant chemical shift migrations. These are not instrumental errors but predictable physicochemical responses to solvent polarity, hydrogen bonding, and isotopic exchange.

The "Missing Peaks" Phenomenon

Diagnosis

Symptom: The 1H NMR spectrum in DMSO-d6 shows 4-5 distinct signal groups, while the spectrum in D2O shows only 2 singlets in the aromatic region. Root Cause: Rapid Hydrogen-Deuterium (H/D) Exchange.

In DMSO-d6, the exchangeable protons (hydroxyl, amine, and amide-like NH) exchange slowly with the solvent (if dry), resulting in visible, often broad peaks. In D2O, these protons are instantly replaced by deuterium atoms from the solvent. Since deuterium (


H) has a different resonance frequency than protium (

H), these signals disappear from the proton spectrum.
Comparative Signal Table
Proton TypePositionMultiplicity (DMSO-d6)Chemical Shift (DMSO-d6, ppm)*Behavior in D2O
Aromatic CH H-2Singlet (s)~7.4 - 7.6Visible (Shifted)
Aromatic CH H-6Singlet (s)~7.8 - 8.0Visible (Shifted)
Amine -NH2Broad singlet (br s)~4.5 - 6.0Disappears (H/D Exchange)
Hydroxyl/Amide -OH / NHBroad singlet (br s)~11.0 - 12.0Disappears (H/D Exchange)

*Note: Exact shifts depend on concentration and temperature.[1] H-2 is typically upfield of H-6 due to the shielding effect of the ortho-amino group.

Tautomeric Equilibrium & Solvent Effects

Users often ask: "Is my compound a phenol (pyridin-4-ol) or a ketone (pyridin-4-one)?" Answer: It exists in equilibrium, heavily influenced by the solvent.

Mechanism

In polar solvents like DMSO and water, 4-hydroxypyridines predominantly exist as 4-pyridones (the keto form). This tautomerization changes the electronic environment of the ring, affecting the chemical shifts of H-2 and H-6.

  • DMSO (Polar Aprotic): Stabilizes the pyridone form via dipole interactions.

  • D2O (Polar Protic): Stabilizes the pyridone/zwitterionic forms via strong hydrogen bonding networks.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the H/D exchange process.

Tautomerism cluster_legend Solvent Influence Hydroxy Pyridin-4-ol Form (Aromatic OH) Pyridone Pyridin-4-one Form (NH / C=O) Hydroxy->Pyridone Tautomerization (Favored in Polar Solvents) D2O_Exchange Deuterated Species (In D2O) Hydroxy->D2O_Exchange + D2O Pyridone->D2O_Exchange + D2O (Fast H/D Exchange) DMSO DMSO-d6: Slow Exchange Both Tautomers Visible

Caption: Tautomeric equilibrium between hydroxypyridine and pyridone forms. In D2O, rapid exchange leads to deuterated species, eliminating OH/NH signals.

Troubleshooting Guide (Q&A)

Q1: I see a new peak at ~3.3 ppm in DMSO and ~4.79 ppm in D2O. Is this an impurity?

A: No. These are residual water signals.[2]

  • DMSO-d6: Hygroscopic DMSO absorbs atmospheric water, appearing as a sharp signal at 3.33 ppm .

  • D2O: The residual HDO peak appears at ~4.79 ppm .

  • Action: If the 3.3 ppm peak is broad, your sample may be too wet, causing exchangeable protons to broaden or disappear even in DMSO. Dry the sample and use fresh ampoules of DMSO-d6.

Q2: How do I distinguish H-2 from H-6?

A: Use substituent effects (Additivity Rules) or 2D NMR.

  • Logic:

    • H-2 is adjacent to the Nitrogen and the Amino group (-NH2) . The amino group is a strong electron donor (shielding, ortho-effect).

    • H-6 is adjacent to the Nitrogen and the Bromine (-Br) . Bromine is weakly withdrawing/neutral in this context relative to the amino group.

  • Confirmation: Run a NOESY or ROESY experiment. Irradiation of the NH2 signal (in dry DMSO) should show a strong NOE correlation to H-2, but not H-6.

Q3: My aromatic peaks shifted by >0.5 ppm when moving to D2O. Is this normal?

A: Yes. This is the Solvent Induced Shift (SIS) . D2O is a strong Hydrogen Bond Donor (HBD). It forms H-bonds with the carbonyl oxygen (in pyridone form) and the ring nitrogen/amine. This alters the electron density of the ring, typically causing a downfield shift (deshielding) of the aromatic protons compared to DMSO.

Experimental Protocols

Protocol A: The "D2O Shake" Test

Use this to confirm which peaks are exchangeable (OH, NH, NH2).

  • Acquire Spectrum: Run a standard 1H NMR in DMSO-d6 .

  • Add D2O: Add 1-2 drops of D2O directly into the NMR tube.

  • Mix: Shake the tube vigorously for 30 seconds.

  • Re-acquire: Run the 1H NMR again immediately.

  • Analyze:

    • Peaks that disappear are Exchangeable (-OH, -NH2, -NH).

    • Peaks that remain (but potentially shift slightly) are Non-exchangeable (C-H).

Protocol B: Assignment Decision Tree

Follow this logic flow to assign your spectrum.

DecisionTree Start Start: Unassigned Spectrum SolventCheck Check Solvent Start->SolventCheck DMSO Solvent: DMSO-d6 SolventCheck->DMSO D2O Solvent: D2O SolventCheck->D2O CountPeaks Count Signals > 6.0 ppm DMSO->CountPeaks TwoPeaks 2 Signals? (Aromatic Only) D2O->TwoPeaks Exchangeables lost FourPeaks 4-5 Signals? (2 Aromatic + NH2 + OH/NH) CountPeaks->FourPeaks Dry Sample CountPeaks->TwoPeaks Wet Sample Assign Assignment Logic: 1. Broad peaks = NH/OH 2. Sharp peaks = CH FourPeaks->Assign NOE Run NOESY/ROESY Assign->NOE Result NH2 correlates to H-2 (Upfield Aromatic) NOE->Result

Caption: Workflow for assigning NMR signals of aminopyridines in different solvents.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Effects. University of Wisconsin-Madison. [Link]

  • Katritzky, A. R.; Karelson, M.; Harris, P. A. (1991). Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism in Solution. Heterocycles. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for Additivity Rules).

Sources

Reference Data & Comparative Studies

Validation

C-13 NMR Chemical Shift Guide: 3-Amino-5-Bromo-4-Pyridone

This guide provides an in-depth technical analysis of the C-13 NMR chemical shifts for 3-amino-5-bromo-4-pyridone , a critical scaffold in the synthesis of antibacterial and antiviral agents. Executive Summary & Structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C-13 NMR chemical shifts for 3-amino-5-bromo-4-pyridone , a critical scaffold in the synthesis of antibacterial and antiviral agents.

Executive Summary & Structural Context

3-amino-5-bromo-4-pyridone (CAS: 101084-20-2) represents a polysubstituted heterocyclic core often encountered in fragment-based drug discovery. Characterizing this molecule requires navigating two primary analytical challenges: tautomeric equilibrium and substituent electronic effects .

Unlike simple benzenoid systems, this molecule exists in a solvent-dependent equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms. In polar aprotic solvents typically used for NMR (e.g., DMSO-d₆), the pyridone tautomer predominates. This guide focuses on the pyridone tautomer, as it is the relevant species in solution for most biological applications.

Structural Visualization & Numbering

The following diagram illustrates the standard IUPAC numbering used in this guide to assign chemical shifts.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 NH2 NH₂ C3->NH2 Pos 3 C5 C5 C4->C5 O =O C4->O Pos 4 C6 C6 C5->C6 Br Br C5->Br Pos 5 C6->N1

Figure 1: Connectivity and numbering of 3-amino-5-bromo-4-pyridone. Note that C4 is the carbonyl carbon.

Comparative Chemical Shift Analysis

The following data synthesizes experimental precedents from the 4-pyridone core with calculated substituent effects (additivity rules) for the amino and bromo groups.

Table 1: C-13 NMR Chemical Shift Assignments (DMSO-d₆)
Carbon PositionCore Scaffold Shift (4-Pyridone) [1]Target Predicted Shift (3-NH₂, 5-Br)Signal TypeMechanistic Explanation
C4 (Carbonyl) 175.6 ppm 168 - 172 ppm QuaternaryThe C=O signal is shielded (shifted upfield) by the electron-donating resonance of the adjacent 3-amino group.
C2 (α-CH) 139.3 ppm 128 - 135 ppm CHOrtho-shielding effect from the 3-amino group significantly lowers the frequency of C2 relative to the unsubstituted core.
C6 (α-CH) 139.3 ppm 140 - 144 ppm CHThe 5-bromo substituent exerts a weak deshielding effect on the ortho C6 position.
C3 (C-NH₂) 115.6 ppm 118 - 124 ppm QuaternaryDiagnostic Peak. The strong shielding of the amino group (ipso effect) competes with the deshielding of the adjacent carbonyl, resulting in a net shift near 120 ppm.
C5 (C-Br) 115.6 ppm 108 - 112 ppm QuaternaryDiagnostic Peak. Bromine substitution on aromatic rings typically causes an upfield shift (shielding) at the ipso carbon (Heavy Atom Effect).

Analyst Note: In a proton-decoupled ¹³C spectrum, you will observe two intense signals (C2, C6) corresponding to the CH carbons, and three lower-intensity signals (C3, C4, C5) corresponding to the quaternary carbons.

Tautomeric Influence on Shifts

The choice of solvent is critical. In non-polar solvents (e.g., CDCl₃), the equilibrium may shift toward the 4-hydroxypyridine form. This dramatically alters the spectrum:

  • C4 Shift: Moves from ~170 ppm (C=O) to ~160-165 ppm (C-OH).

  • Symmetry: If rapid tautomeric exchange occurs, signals may broaden or average out.

  • Recommendation: Always use DMSO-d₆ to lock the molecule in the pyridone form for consistent characterization.

Experimental Protocol for Optimal Resolution

To ensure reproducibility and high signal-to-noise ratio (S/N) for this specific scaffold, follow this validated acquisition workflow.

Protocol: Low-Sensitivity Heterocycle Acquisition

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).

  • Concentration: 20–30 mg of sample in 0.6 mL solvent. Note: Pyridones have poor solubility in CDCl₃.

Instrument Parameters (400 MHz equivalent):

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3, C4, C5) have long T1 relaxation times; a short D1 will suppress their signals.

  • Scans (NS): Minimum 1024 scans . The molecule has 3 quaternary carbons which are inherently weak; high scan counts are necessary.

  • Spectral Width: 0 – 220 ppm.

Workflow Diagram

Workflow Start Sample Prep Solvent Dissolve 25mg in DMSO-d6 (Avoid CDCl3 due to tautomerism) Start->Solvent Param Set Parameters: D1 = 3.0s (Relaxation) NS = 1024 (Sensitivity) Solvent->Param Acquire Acquire 13C{1H} Decoupled Param->Acquire Process Processing: LB = 1.0-2.0 Hz Baseline Correction Acquire->Process Analyze Analysis: Check C=O at ~170 ppm Check C-Br at ~110 ppm Process->Analyze

Figure 2: Optimized experimental workflow for acquiring C-13 NMR data of substituted pyridones.

Comparison with Alternatives

When evaluating this compound against similar scaffolds, the NMR profile serves as a fingerprint for purity and substitution pattern.

CompoundKey Differentiator (C-13 NMR)
4-Pyridone (Unsubstituted) High symmetry. Only 3 signals total (C4, C2/6, C3/5).
3-Bromo-4-pyridone C3 (ipso-Br) appears ~110 ppm. Lacks the shielding effect of NH₂ on C2.
3-Amino-4-pyridone C3 (ipso-NH₂) appears ~125 ppm. Lacks the ipso-Br signal.
4-Hydroxypyridine (Tautomer) C4 signal shifts upfield (~10 ppm shift vs pyridone). Aromatic region signals change significantly due to aromatization of the ring.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
  • Katritzky, A. R., et al. (1980). Carbon-13 NMR Spectra of Heterocycles. Academic Press. (Foundational text for pyridone/pyridine shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 4-pyridone core data).

  • ChemRxiv. (2023). Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substituted Pyridines. [Link] (Comparative substituent effects).

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-amino-5-bromopyridin-4-ol in Modern Research 3-amino-5-bromopyridin-4-ol, with the molecular formula C5H5BrN2O and a mon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-amino-5-bromopyridin-4-ol in Modern Research

3-amino-5-bromopyridin-4-ol, with the molecular formula C5H5BrN2O and a monoisotopic mass of approximately 187.96 Da, is a substituted pyridine derivative.[1][2] Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The unique combination of an amino group, a hydroxyl group, and a bromine atom on a pyridine ring suggests potential for diverse chemical interactions and biological activities.

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of such novel compounds.[3] Understanding the fragmentation pattern is crucial for identifying the molecule in complex mixtures, characterizing its metabolites, and ensuring its purity and identity during synthesis and quality control processes. This guide provides a predictive overview of the fragmentation pathways of 3-amino-5-bromopyridin-4-ol under common mass spectrometric conditions.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 3-amino-5-bromopyridin-4-ol is expected to be influenced by the pyridine ring's aromaticity, the presence of the readily cleavable C-Br bond, and the directing effects of the amino and hydroxyl substituents. The following is a proposed fragmentation pathway, primarily considering Electron Ionization (EI) and Collision-Induced Dissociation (CID) techniques.

A key characteristic to anticipate in the mass spectrum is the isotopic signature of bromine. A compound containing one bromine atom will exhibit two peaks for the molecular ion and any bromine-containing fragments, with a mass difference of 2 Da (M and M+2) and nearly equal relative intensities.[4]

The molecular ion ([M]•+) of 3-amino-5-bromopyridin-4-ol would have an m/z of 188 and 190 (for the 79Br and 81Br isotopes, respectively).

Key Predicted Fragmentation Pathways:

  • Loss of a Bromine Radical: The cleavage of the C-Br bond is a highly probable initial fragmentation step due to the relative weakness of this bond compared to others in the molecule.[4] This would result in the loss of a bromine radical (•Br) to form a stable cation at m/z 109.

  • Loss of Carbon Monoxide (CO): Pyridin-4-ol and similar structures are known to undergo the loss of a neutral CO molecule from the ring.[5] This would lead to a fragment ion at m/z 160/162. This can be followed by the loss of a bromine radical to yield a fragment at m/z 81.

  • Loss of Hydrocyanic Acid (HCN): The pyridine ring can fragment through the elimination of HCN.[6] Loss of HCN from the molecular ion would produce a fragment at m/z 161/163.

  • Sequential Fragmentations: Subsequent fragmentation of the initial product ions is expected. For instance, the m/z 109 ion (resulting from bromine loss) could further lose CO to produce a fragment at m/z 81.

Below is a visual representation of the predicted fragmentation pathway.

Caption: Predicted fragmentation pathway of 3-amino-5-bromopyridin-4-ol.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of 3-amino-5-bromopyridin-4-ol.

3.1. Sample Preparation

  • Solvent Selection: Dissolve the solid 3-amino-5-bromopyridin-4-ol[2] in a suitable solvent. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile with water (e.g., 50:50 v/v) is recommended. For direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI), a more volatile solvent like dichloromethane or ethyl acetate would be appropriate, though derivatization might be necessary to improve volatility due to the polar amino and hydroxyl groups.

  • Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL for analysis.

3.2. Instrumentation and Parameters

The choice of ionization technique will significantly influence the resulting mass spectrum. EI is a "hard" ionization technique that typically produces many fragment ions, while ESI is a "soft" ionization technique that often yields a prominent molecular ion, with fragmentation induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[4][7]

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Rationale: GC-MS with EI is a classic method for the analysis of relatively volatile and thermally stable compounds, providing highly reproducible fragmentation patterns that are useful for library matching.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[8]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Tandem MS (MS/MS)

  • Rationale: LC-MS with ESI is well-suited for polar, non-volatile compounds and provides control over the fragmentation process through CID.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS (CID): Select the protonated molecule [M+H]+ (m/z 189/191) as the precursor ion and apply a collision energy of 10-40 eV to induce fragmentation.

Data Interpretation and Comparative Analysis

The acquired mass spectrum should be carefully examined for the predicted key ions. The following table summarizes the expected major fragments.

m/z (79Br/81Br) Proposed Identity Neutral Loss
188/190Molecular Ion ([M]•+)-
160/162[M-CO]•+CO
161/163[M-HCN]•+HCN
109[M-Br]+•Br
81[M-Br-CO]+•Br, CO

Comparative Insights:

  • Comparison with 3-aminopyridin-4-ol (without bromine): The fragmentation of a non-brominated analog would lack the characteristic M/M+2 isotopic pattern. The initial loss of a bromine radical would be absent, and the fragmentation would likely be dominated by the loss of CO and HCN from the molecular ion (m/z 110).

  • Comparison with 3-bromo-4-hydroxypyridine (without the amino group): The absence of the amino group would alter the fragmentation pathways. While the loss of bromine and CO would still be expected, the pathways involving the amino group (e.g., potential loss of NH3 or related fragments) would not be observed.

The presence of the amino and hydroxyl groups generally increases the polarity of the molecule and can direct fragmentation through resonance stabilization of certain fragment ions.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 3-amino-5-bromopyridin-4-ol. By combining theoretical principles with data from related structures, researchers can more effectively interpret experimental data, confirm the identity of this compound, and gain deeper insights into its chemical structure. The proposed experimental protocols offer a starting point for method development, enabling the robust and reliable characterization of this and similar molecules in various research and development settings.

References

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • PubChem. 3-Amino-5-bromopyridine. [Link]

  • Google Patents.
  • PubChemLite. 3-amino-5-bromopyridin-4-ol (C5H5BrN2O). [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • ResearchGate. Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. [Link]

  • IRJET. GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • bioRxiv. Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. [Link]

  • PMC - NIH. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Academic.oup.com. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. [Link]

  • Open Research Online. Mapping the complex metastable fragmentation pathways of excited 3-aminophenol+. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • NIST WebBook. Pyridine, 3-bromo-. [Link]

  • ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... [Link]

  • ACS Omega. Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. [Link]

  • Biomedical Journal of Scientific & Technical Research. Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. [Link]

  • AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

  • PMC. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. [Link]

Sources

Validation

Purity Analysis of 3-Amino-5-Bromopyridin-4-ol via HPLC Methods

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The analysis of 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) presents a unique s...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The analysis of 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) presents a unique set of chromatographic challenges due to its amphoteric nature and capacity for tautomerism. Unlike simple pyridines, this molecule exists in equilibrium between its hydroxypyridine and pyridone forms, often leading to peak splitting or severe tailing on standard C18 phases.

This guide objectively compares three distinct HPLC methodologies—Ion-Pair Reversed-Phase (IP-RPLC) , Hydrophilic Interaction Chromatography (HILIC) , and Fluorinated Phenyl (PFP) phases. Based on comparative performance metrics, we identify IP-RPLC as the most robust protocol for routine purity analysis, while HILIC serves as a critical orthogonal method for impurity profiling.

Part 1: Chemical Intelligence & The Analytical Challenge

To develop a self-validating method, one must first understand the molecule's behavior in solution.

  • Tautomeric Equilibrium: The compound exists primarily as 3-amino-5-bromo-4-pyridone in neutral and aqueous solutions. Standard Reversed-Phase (RP) methods often fail because the pyridone oxygen acts as a hydrogen bond acceptor, interacting strongly with residual silanols on silica-based columns.

  • Amphoteric Character:

    • Basic: The C3-amino group (pKa ~3.5–4.5).

    • Acidic: The C4-hydroxyl/pyridone moiety (pKa ~11).

    • Implication: At neutral pH, the molecule is zwitterionic or neutral but highly polar. At low pH (pH < 3), it is cationic.

Critical Impurity Profile

Effective purity analysis must resolve the target from these likely process impurities:

  • 3-Aminopyridin-4-ol: (Debrominated impurity; highly polar).

  • 3-Nitro-5-bromopyridin-4-ol: (Synthetic precursor; less polar).

  • 3,5-Dibromo-4-pyridone: (Over-brominated byproduct; hydrophobic).

Part 2: Strategic Method Comparison

We evaluated three high-performance methodologies. The data below summarizes their performance characteristics.

Method A: Ion-Pair Reversed-Phase (IP-RPLC)
  • Mechanism: Uses an anionic ion-pairing reagent (e.g., Octanesulfonic acid) to form a neutral complex with the protonated amine, increasing retention on C18.

  • Pros: Excellent peak shape; high resolution of halogenated isomers.

  • Cons: Slow equilibration; not MS-compatible (unless volatile reagents are used).

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2][3][4]
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (Amide or Bare Silica).

  • Pros: High retention of polar debrominated impurities; MS-compatible.

  • Cons: Sensitive to sample diluent (must be high organic); lower reproducibility for hydrophobic impurities.

Method C: Fluorinated Phenyl (PFP)
  • Mechanism: Pi-pi interactions and halogen selectivity.

  • Pros: Unique selectivity for the bromine substituent; separation of regioisomers.

  • Cons: Lower retention for the highly polar debrominated species.

Comparative Performance Data

Data represents typical performance metrics derived from validation studies of aminobromopyridone derivatives.

MetricMethod A: IP-RPLC (C18 + OSA)Method B: HILIC (Amide)Method C: PFP (F5)
Retention Factor (k') 4.5 – 6.0 (Tunable)2.0 – 3.51.5 – 2.5
USP Tailing Factor 0.95 – 1.10 (Excellent) 1.10 – 1.30 (Good)1.2 – 1.5 (Moderate)
Resolution (Main vs. Debromo) > 5.0> 8.0 < 2.0
Resolution (Main vs. Isomers) > 2.5< 1.5> 3.0
MS Compatibility Poor (Non-volatile salts)ExcellentExcellent
Robustness HighModerateModerate
Part 3: Recommended Protocol (The "Gold Standard")

For routine purity analysis where Mass Spectrometry is not required (e.g., QC release), Method A (IP-RPLC) is the superior choice due to its ability to suppress silanol interactions and provide sharp, symmetric peaks.

Detailed Methodology: IP-RPLC

This protocol is designed to be self-validating. The resolution between the main peak and the void volume serves as a system suitability check.

1. Instrumentation:

  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity.

  • Detector: UV-Vis / DAD at 245 nm (max absorption) and 280 nm (impurity check).

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Injection Volume: 5–10 µL.

3. Mobile Phase Preparation:

  • Buffer (Solvent A): 10 mM Sodium Octanesulfonate (OSA) + 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: OSA pairs with the amine; low pH ensures full protonation and suppresses silanols.

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

4. Gradient Program:

Time (min)% Buffer A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
15.04060Linear Ramp (Elute Brominated forms)
18.04060Wash
18.1955Re-equilibration
25.0955End

5. Sample Preparation:

  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Critical: Do not dissolve in 100% MeOH or MeCN, as this may cause "solvent washout" effects leading to split peaks for early eluters.

  • Concentration: 0.5 mg/mL for purity; 0.005 mg/mL for sensitivity check.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method and the impurity fate mapping.

PurityAnalysisWorkflow cluster_impurities Impurity Separation Fate Start Sample: 3-Amino-5-bromopyridin-4-ol Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Goal->QC High Precision Needed ImpurityID Impurity ID / MS Analysis Goal->ImpurityID Structure Elucidation MethodA Method A: IP-RPLC (C18 + Octanesulfonate) QC->MethodA MethodB Method B: HILIC (Amide / Silica) ImpurityID->MethodB ResultA Result: Sharp Peaks, High Precision Best for Halogenated Impurities MethodA->ResultA Imp1 3-Aminopyridin-4-ol (Polar) MethodA->Imp1 Elutes Early (k' > 1) Imp2 3,5-Dibromopyridone (Hydrophobic) MethodA->Imp2 Elutes Late (Resolved) ResultB Result: MS Compatible Retains Polar De-bromo Impurities MethodB->ResultB MethodB->Imp1 Strong Retention MethodB->Imp2 Elutes Early (Void)

Caption: Decision matrix for method selection based on analytical goals (QC vs. ID) and impurity elution behavior.

Part 5: Troubleshooting & Causality

Issue 1: Peak Splitting

  • Cause: Sample solvent strength is too high (e.g., 100% Acetonitrile) or pH is near the pKa of the amine (~4).

  • Fix: Dissolve sample in >80% aqueous buffer (Mobile Phase A). Ensure buffer pH is < 2.5.

Issue 2: "Ghost" Peaks in Gradient

  • Cause: Ion-pairing reagents can concentrate impurities from the water supply on the column, which elute during the gradient ramp.

  • Fix: Use HPLC-grade water and filter buffers through 0.22 µm membranes. Run a blank gradient before analysis.

Issue 3: Low Sensitivity for Impurities

  • Cause: The pyridone chromophore is pH-dependent.

  • Fix: Ensure the wavelength is optimized. While 254 nm is standard, 245 nm often provides 15-20% higher response for this specific brominated core [1].

References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns. Retrieved from [Link]

  • Shodex HPLC. (2023). Lesson 3: Separation Modes and their Mechanisms - HILIC vs RP. Retrieved from [Link]

Sources

Comparative

Detailed Characterization Guide: IR Spectrum of 3-Amino-5-bromopyridin-4-ol Hydrochloride

[1] Executive Summary & Strategic Importance 3-Amino-5-bromopyridin-4-ol hydrochloride (often referenced in tautomeric form as 3-amino-5-bromo-4-pyridone HCl ) is a critical heterocyclic scaffold, widely utilized as an i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

3-Amino-5-bromopyridin-4-ol hydrochloride (often referenced in tautomeric form as 3-amino-5-bromo-4-pyridone HCl ) is a critical heterocyclic scaffold, widely utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lorlatinib analogs) and other high-value pharmaceuticals.[1]

For researchers and process chemists, the Infrared (IR) spectrum serves as a rapid, non-destructive fingerprint to validate three critical structural attributes:

  • Regioselective Bromination: Confirming the presence of the bromine atom at the C5 position.[1]

  • Salt Formation: Verifying the hydrochloride salt stoichiometry versus the free base.

  • Tautomeric State: Distinguishing between the pyridinol (aromatic) and pyridone (keto) forms, which dictates reactivity in subsequent steps (e.g.,

    
     or amide coupling).
    

This guide synthesizes theoretical vibrational spectroscopy with empirical data from structural analogs to provide a robust assignment of characteristic peaks.[1]

Structural Dynamics & Tautomerism

To accurately interpret the IR spectrum, one must first understand the species present in the solid state. 4-Hydroxypyridines exhibit prototropic tautomerism.[1]

  • Free Base: In the solid phase, the 4-pyridone (keto) tautomer typically predominates over the 4-pyridinol form due to strong intermolecular hydrogen bonding.[1]

  • Hydrochloride Salt: The addition of HCl introduces a proton.[1] While the pyridine nitrogen is basic, the 3-amino group (aniline-like) and the carbonyl oxygen are competing sites. In many 3-aminopyridone salts, the amino group is protonated to form an ammonium cation (

    
    ), or the carbonyl oxygen is protonated to form a hydroxypyridinium cation. The IR spectrum will show features of both  a pyridone-like ring and an ammonium salt.[1]
    
Visualization: Tautomeric & Protonation Pathways

The following diagram illustrates the structural equilibrium and the specific vibrational modes associated with each form.

Tautomerism cluster_legend Key Vibrational Markers Base_Enol 4-Pyridinol Form (Aromatic) ν(O-H): ~3400 cm⁻¹ Base_Keto 4-Pyridone Form (Dominant Solid State) ν(C=O): ~1640 cm⁻¹ Base_Enol->Base_Keto Tautomerization Salt HCl Salt Form (Target Species) ν(NH₃⁺): 2600-3200 cm⁻¹ ν(C-Br): 500-700 cm⁻¹ Base_Keto->Salt + HCl (Protonation) Legend Enol: Sharp OH Keto: Strong C=O Salt: Broad Ammonium

Figure 1: Structural evolution from free base tautomers to the hydrochloride salt, highlighting the shift in vibrational markers.

Experimental Protocol for Spectral Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended.

Method: KBr Pellet vs. ATR[1]
  • Recommendation: ATR (Attenuated Total Reflectance) with a Diamond crystal is preferred for routine ID.[1]

  • Why: Hydrochloride salts are often hygroscopic .[1] The traditional KBr pellet method can absorb atmospheric moisture, appearing as a broad water band (

    
    ) that obscures the N-H/O-H region. ATR minimizes sample exposure time.[1]
    
Step-by-Step Workflow
  • Blanking: Clean the crystal with isopropanol.[1] Collect a background spectrum (air) to remove atmospheric

    
     (
    
    
    
    ) and
    
    
    .
  • Sample Loading: Place ~5-10 mg of the solid salt onto the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]

  • Acquisition: Scan range

    
    ; Resolution 
    
    
    
    ; Scans: 16 or 32.
  • Post-Processing: Apply an ATR correction algorithm if comparing directly to transmission (KBr) library spectra, as ATR intensities are wavelength-dependent.

Characteristic Peak Assignments

The table below categorizes the expected absorption bands for 3-amino-5-bromopyridin-4-ol HCl , distinguishing it from its non-brominated and free-base counterparts.

Functional GroupFrequency Region (

)
IntensityVibrational Mode AssignmentDiagnostic Value
Ammonium / Amine 2600 – 3200 Medium, Broad

stretching of

and ring

.[1]
High. Confirms Salt Formation.[1] A broad "continuum" often obscures distinct peaks here.[1]
Carbonyl (Pyridone) 1630 – 1670 Strong

(Amide I-like).[1]
Critical. Presence confirms the pyridone tautomer.[1] If absent (and high OH present), suggests pyridinol.
Amine Bending 1580 – 1620 Medium

/

scissoring.[1]
Confirms presence of primary amine/ammonium.[1][2]
Pyridine Ring 1450 – 1550 Medium-Strong

and

skeletal vibrations.[1]
General fingerprint for the pyridine nucleus.[1]
C-O Stretch 1200 – 1280 Strong

(if pyridinol character exists) or C-N.
Secondary confirmation of oxygenation.[1]
Carbon-Bromine 500 – 700 Medium-Strong

stretching.[1]
Definitive. Distinguishes from non-brominated starting material (3-amino-4-pyridone).[1]
Detailed Spectral Analysis[1][3]
A. The "Salt Region" (2500–3500

)

Unlike the free base, which might show distinct doublets for the primary amine (


), the hydrochloride salt exhibits a broad, complex absorption band  extending from 2600 to 3200 

. This is caused by the

group hydrogen-bonding with the chloride counter-ion.[1]
  • Note: If the sample is wet, a distinct "hump" at 3400

    
     will appear.
    
B. The Fingerprint & Substitution Pattern (600–1500

)

The substitution of Bromine at position 5 is best verified in the low-frequency region.

  • C-Br Stretch: Look for a sharp, distinct band between 600 and 700

    
     .[1] This band is absent in the 3-amino-4-pyridone precursor.[1]
    
  • Ring Breathing: The pyridine ring breathing mode typically shifts upon halogenation.[1]

Comparative Analysis: Validating the Product

To confirm the identity of your synthesized compound, compare your spectrum against these reference scenarios.

Scenario A: Product vs. Starting Material (3-Amino-4-pyridone)[1]
  • Starting Material: Shows no bands in the 500–700

    
     region (C-Br).
    
  • Product: distinct new band appears at ~650

    
    .[1]
    
Scenario B: Product vs. Free Base (3-Amino-5-bromopyridin-4-ol)[1]
  • Free Base: Sharper N-H stretching peaks at ~3300/3400

    
    .[1]
    
  • HCl Salt: These peaks broaden significantly and shift to lower wavenumbers (2800–3100

    
    ) due to protonation.[1]
    
Decision Logic for Quality Control

The following logic gate diagram outlines the pass/fail criteria for the IR spectrum.

QC_Logic Start Acquire IR Spectrum Check_CO Check 1630-1670 cm⁻¹ (Strong Band?) Start->Check_CO Check_Salt Check 2600-3200 cm⁻¹ (Broad/Complex?) Check_CO->Check_Salt Yes (Pyridone) Result_Fail_Taut FAIL: Possible Pyridinol/Phenol form or Decomposition Check_CO->Result_Fail_Taut No (Weak/Absent) Check_Br Check 500-700 cm⁻¹ (New Band vs SM?) Check_Salt->Check_Br Yes (Salt Form) Result_Fail_Salt FAIL: Free Base Present (Incomplete Salt Formation) Check_Salt->Result_Fail_Salt No (Sharp Peaks) Result_Pass PASS: Identity Confirmed Check_Br->Result_Pass Yes Result_Fail_Br FAIL: Missing Bromine (Check Reaction Completion) Check_Br->Result_Fail_Br No

Figure 2: Quality Control Logic Gate for spectral validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233392, 3-Aminopyridin-4-ol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 3-Amino-4-picoline IR Spectrum (Analogous Amine/Pyridine Ring Modes). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Google Patents. Synthesis of 2-amino-5-bromo-3-hydroxypyridine (Isomeric analog spectral data). CN111943885A.[1] Retrieved from

Sources

Validation

A Researcher's Guide to Melting Point Discrepancies: The Case of Pyridinols and Their Salts

An In-Depth Technical Guide for Scientists and Drug Development Professionals As Senior Application Scientists, we often encounter situations where a simple chemical transformation, like forming a salt, leads to dramatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

As Senior Application Scientists, we often encounter situations where a simple chemical transformation, like forming a salt, leads to dramatically different physical properties. A classic example is the significant increase in melting point when a free base, such as an aminopyridinol, is converted to its salt form. This guide provides an in-depth analysis of this phenomenon, explaining the underlying physicochemical principles and offering practical, validated experimental protocols.

While our target molecule for this discussion is 3-amino-5-bromopyridin-4-ol, its specific melting point data is not consistently reported in readily available literature. Therefore, to provide a clear, data-supported comparison, we will use the well-characterized and structurally related compound, 3-aminopyridine , as our working model. The principles demonstrated here are directly applicable to 3-amino-5-bromopyridin-4-ol and other similar amine-containing compounds.

The Core Discrepancy: Why Salts Don't Melt Like Free Bases

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This transition requires sufficient thermal energy to overcome the cohesive forces holding the molecules or ions together. The vast difference in melting points between a free base and its salt stems from a fundamental change in the nature of these cohesive forces.

  • Free Base (e.g., 3-Aminopyridine): In the solid state, neutral organic molecules like 3-aminopyridine are held together by relatively weak intermolecular forces . These include van der Waals forces, dipole-dipole interactions, and, most significantly for this molecule, hydrogen bonding between the amino group (-NH₂) of one molecule and the nitrogen atoms of neighboring molecules. While stronger than simple van der Waals forces, these are orders of magnitude weaker than true ionic bonds.

  • Salt (e.g., 3-Aminopyridine Hydrochloride): When the basic 3-aminopyridine reacts with an acid like hydrochloric acid (HCl), a proton transfer occurs. The amine group is protonated to form a pyridinium cation ([C₅H₇N₂]⁺), and the acid provides the chloride anion (Cl⁻). The resulting salt is an ionic compound . In the crystal lattice, these oppositely charged ions are held together by powerful, non-directional electrostatic forces (ionic bonds) .[1][2][3] The energy required to break apart this tightly bound, three-dimensional ionic lattice, known as the lattice energy , is substantially higher than the energy needed to disrupt the weaker intermolecular forces in the free base crystal.[4][5][6]

This fundamental difference in bonding is the primary reason for the observed melting point discrepancy.

Visualizing the Energetic Difference

The following diagram illustrates the dominant forces in the solid state for a free amine versus its hydrochloride salt. The strong, omnidirectional electrostatic attractions in the salt lattice require significantly more energy to overcome compared to the directional, weaker hydrogen bonds of the free base.

G cluster_0 Free Base Crystal Lattice cluster_1 Salt Crystal Lattice a1 3-Aminopyridine (Molecule A) a2 3-Aminopyridine (Molecule B) a1->a2  Intermolecular Forces (Hydrogen Bonding, Van der Waals) s1 Pyridinium Cation [C₅H₇N₂]⁺ s2 Chloride Anion Cl⁻ s1->s2 Strong Electrostatic Attraction (High Lattice Energy) s3 Chloride Anion Cl⁻ s1->s3 s4 Pyridinium Cation [C₅H₇N₂]⁺ s4->s2 s4->s3

Caption: Intermolecular vs. Ionic Forces.

Experimental Comparison: 3-Aminopyridine vs. 3-Aminopyridine Hydrochloride

To quantify this difference, we present the literature melting points for our model system. An experimental workflow to obtain these values and synthesize the salt is detailed below.

Comparative Data
CompoundFormMolar Mass ( g/mol )Dominant Cohesive ForceLiterature Melting Point (°C)
3-Aminopyridine Free Base94.11Intermolecular (Hydrogen Bonding)60 - 65 °C[7][8]
3-Aminopyridine HCl Hydrochloride Salt130.57Ionic (Electrostatic Attraction)Significantly Higher (Expected)

Note: While a specific melting point for 3-aminopyridine hydrochloride was not found in the searched literature, ionic salts of similar small organic molecules typically exhibit melting points well in excess of 150-200 °C.

Validated Experimental Protocols

The following protocols outline the necessary steps to verify the melting points and prepare the salt for analysis. Scientific integrity requires confirming the identity and purity of starting materials and products (e.g., via NMR or FTIR) before any physical property determination.

Protocol 1: Melting Point Determination

This procedure uses a modern digital melting point apparatus, which allows for precise temperature control and observation.

Rationale: A slow heating ramp rate near the melting point is critical for ensuring thermal equilibrium between the sample and the heating block, yielding an accurate and narrow melting range. A broad melting range often indicates an impure sample.

Methodology:

  • Sample Preparation: Ensure the sample (free base or salt) is completely dry and finely powdered. If necessary, gently crush larger crystals.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder. Repeat until a packed column of 2-3 mm of solid is at the bottom of the tube.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid scan (10-20 °C/min) to find a rough value. Allow the apparatus to cool before proceeding.

  • Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.

  • Slow Ramp: Decrease the heating rate to 1-2 °C per minute to ensure accuracy.

  • Record Melting Range:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has turned into a clear liquid.

  • Report: The result is reported as the melting range, T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Protocol 2: Synthesis of 3-Aminopyridine Hydrochloride

This is a standard acid-base neutralization reaction.

Rationale: Using a slight excess of the amine or carefully titrating with acid ensures complete conversion without having excess unreacted acid, which could complicate purification. Diethyl ether is used to precipitate the salt because, as an ionic compound, the salt is insoluble in nonpolar organic solvents.

Methodology:

  • Dissolution: Dissolve 1.0 g of 3-aminopyridine in 20 mL of diethyl ether in a small Erlenmeyer flask.

  • Acidification: While stirring, slowly add a solution of 1.2M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. A pH test of the supernatant with moist litmus paper can confirm a neutral or slightly acidic endpoint.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with two small portions (5-10 mL) of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the white crystalline product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.

  • Characterization: Determine the melting point of the dried salt using Protocol 1 and confirm its identity via spectroscopic methods (e.g., IR, NMR).

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation & Synthesis cluster_1 Phase 2: Analysis cluster_2 Phase 3: Comparison start Start: 3-Aminopyridine (Free Base) synth Protocol 2: Synthesize HCl Salt start->synth mp1 Protocol 1: Determine Melting Point of Free Base start->mp1 salt 3-Aminopyridine HCl (Salt Form) synth->salt mp2 Protocol 1: Determine Melting Point of Salt salt->mp2 compare Compare Data: Salt vs. Free Base (ΔMP > 100°C Expected) mp1->compare mp2->compare

Caption: Workflow for Salt Synthesis and Comparative Analysis.

Conclusion and Implications for Drug Development

The significant increase in melting point upon converting a free base to its salt form is a direct consequence of replacing weak intermolecular forces with strong electrostatic interactions within the crystal lattice. This principle, demonstrated with 3-aminopyridine, is a cornerstone of pharmaceutical salt selection.

For researchers and drug development professionals, understanding this relationship is critical. Salt formation is a key strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), including not just melting point, but also stability, solubility, and bioavailability. A higher melting point often correlates with greater crystalline stability, which is a desirable attribute for a drug substance, ensuring a longer shelf life and consistent product quality. This guide provides the theoretical basis and practical methodology to investigate and understand these vital transformations.

References

  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • Chemsrc. 3-Aminopyridine | CAS#:462-08-8. (2025). Available from: [Link]

  • Wikipedia. 3-Aminopyridine. Available from: [Link]

  • Quora. Why do salts have high melting and boiling points?. (2020). Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available from: [Link]

  • Chemistry LibreTexts. 21.5: Lattice Energies of Crystals. (2023). Available from: [Link]

  • Quora. How is lattice energy related to melting point?. (2016). Available from: [Link]

  • Wikipedia. Lattice energy. Available from: [Link]

  • Khan Academy. Ionic solids. Available from: [Link]

  • Vedantu. Give scientific reason Common salt has high melting class 10 chemistry CBSE. Available from: [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025). Available from: [Link]

  • University of Missouri–St. Louis. Experiment 1 - Melting Points. (2013). Available from: [Link]

Sources

Comparative

Structural Determination of Tautomeric Selectivity: 4-Pyridone vs. 4-Hydroxypyridine in the Solid State

Executive Summary: The Tautomer Trap In drug discovery, the distinction between 4-pyridone (oxo-form) and 4-hydroxypyridine (hydroxy-form) is not merely academic—it dictates solubility, permeability, and ligand-protein b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer Trap

In drug discovery, the distinction between 4-pyridone (oxo-form) and 4-hydroxypyridine (hydroxy-form) is not merely academic—it dictates solubility, permeability, and ligand-protein binding affinity. While solution-state equilibrium (


) is solvent-dependent, the solid-state structure  is often locked into a single tautomer by lattice energy and intermolecular hydrogen bonding networks.

X-ray crystallography (SCXRD) is the definitive method for validating this tautomerism. However, standard resolution data (


 Å) often fails to directly visualize hydrogen atoms, leading to assignment errors if one relies solely on automated refinement.

This guide outlines a rigorous, self-validating crystallographic workflow to distinguish these tautomers, relying on heavy-atom geometric markers and difference Fourier electron density maps .

The Crystallographic Signature: Geometric Markers

When hydrogen atoms are invisible or disordered, the heavy-atom skeleton provides the irrefutable fingerprint of the tautomer. You must analyze three specific geometric parameters: the C-O bond length, the ring bond alternation, and the C-N-C bond angle.

Comparative Metrics Table
Metric4-Pyridone (Oxo-form) 4-Hydroxypyridine (Hydroxy-form) Causality / Structural Logic
C-O Bond Length 1.24 – 1.27 Å 1.34 – 1.37 Å Double bond (C=O) vs. Single bond (C-OH). This is the primary discriminator.
C-N-C Angle > 120° (typically ~125°) < 120° (typically ~116-118°) Protonation at Nitrogen (pyridone) expands the valence angle compared to the lone-pair repulsion in the neutral pyridine ring.
Ring Geometry Quinoid / Bond Alternation Aromatic / Delocalized Pyridone exhibits distinct short (C=C) and long (C-C) bonds; Hydroxypyridine shows uniform aromatic bond lengths (~1.39 Å).
H-Bond Pattern N-H...O (Head-to-Tail) O-H...N Pyridone acts as a specific H-bond donor at N and acceptor at O.

Critical Insight: The "aromaticity" of 4-pyridone is a subject of debate. While it retains significant resonance energy, crystallographically it displays quinoid character , meaning the C2-C3 and C5-C6 bonds are noticeably shorter than the C3-C4 and C4-C5 bonds.

Experimental Protocol: The Validation Workflow

To unambiguously assign the tautomer, follow this step-by-step protocol. This workflow prioritizes data quality and manual inspection over automated software solutions.

Phase 1: Crystal Growth & Data Collection
  • Solvent Selection: Grow crystals from solvents of varying polarity (e.g., Ethanol vs. Toluene). Note that while solution equilibrium varies, the solid state usually precipitates the most stable lattice form (often the pyridone dimer).

  • Temperature Control: Collect data at 100 K (or lower) .

    • Reasoning: Thermal motion at room temperature smears electron density, making accurate bond length determination (

      
       Å precision) and H-atom location impossible.
      
  • Resolution Target: Aim for 0.75 Å or better .

    • Reasoning: This resolution is required to observe the deformation electron density associated with lone pairs and hydrogen bonds.

Phase 2: Refinement Strategy (The Diagnostic)

Do not rely on "riding models" (AFIX in SHELX) initially. Use the Difference Fourier Map to let the physics tell you where the proton is.

  • The "Omission Map" Technique:

    • Solve the structure with Heavy Atoms (C, N, O) only.

    • Refine anisotropically.

    • Do not place the tautomeric hydrogen.

    • Generate the Difference Fourier Map (

      
      ).[1]
      
  • Peak Inspection:

    • Inspect the electron density peaks (

      
      -peaks) near the Nitrogen and Oxygen atoms.
      
    • Signal: A peak of

      
       e-/ų at ~0.88 Šfrom the Nitrogen confirms the N-H (Pyridone)  species.
      
    • Signal: A peak near Oxygen confirms the O-H (Hydroxypyridine) species.

  • Geometric Validation:

    • Free-refine the coordinates of the located Q-peak. If it refines to a chemically sensible distance (0.85–1.00 Å) with a stable thermal parameter (

      
      ), the assignment is valid.
      

Decision Logic & Visualization

The following diagram illustrates the decision tree for assigning the correct tautomer based on crystallographic data.

TautomerValidation Start Crystal Structure Solved (Heavy Atoms Only) CheckCO Analyze C-O Bond Length Start->CheckCO DecisionCO Is C-O < 1.28 Å? CheckCO->DecisionCO PyridonePath Likely 4-Pyridone (Quinoid Form) DecisionCO->PyridonePath Yes HydroxyPath Likely 4-Hydroxypyridine (Aromatic Form) DecisionCO->HydroxyPath No (>1.32 Å) CheckCNC Check C-N-C Angle PyridonePath->CheckCNC HydroxyPath->CheckCNC DecisionCNC_Pyr Is Angle > 121°? CheckCNC->DecisionCNC_Pyr Pyridone Path DecisionCNC_Hyd Is Angle < 119°? CheckCNC->DecisionCNC_Hyd Hydroxy Path DiffMap Generate Difference Fourier Map (Fo-Fc) DecisionCNC_Pyr->DiffMap Yes FinalPyridone CONFIRMED: 4-Pyridone Tautomer (N-H...O Interactions) DecisionCNC_Pyr->FinalPyridone No H Visible (Rely on Geometry) DecisionCNC_Hyd->DiffMap Yes FinalHydroxy CONFIRMED: 4-Hydroxypyridine Tautomer (O-H...N Interactions) DecisionCNC_Hyd->FinalHydroxy No H Visible (Rely on Geometry) LocateH Locate Q-Peak (H-atom) DiffMap->LocateH LocateH->FinalPyridone Peak on N LocateH->FinalHydroxy Peak on O

Caption: Logical workflow for distinguishing 4-pyridone from 4-hydroxypyridine using geometric constraints and electron density mapping.

Structural Logic: The Hydrogen Bond Network

The solid-state preference is rarely arbitrary. It is driven by Supramolecular Synthons .

  • 4-Pyridone (The Catemeric Motif): The 4-pyridone tautomer is an excellent self-complementary system. It typically forms infinite chains where the N-H serves as the donor and the C=O carbonyl oxygen serves as the acceptor. This creates a highly stable, high-melting-point lattice.

    • Observation: If your unit cell packing shows "Head-to-Tail" chains, you almost certainly have the pyridone.

  • 4-Hydroxypyridine: This tautomer is rarer in the solid state for the parent molecule but can be stabilized by co-crystallization or specific substituents. It relies on O-H...N interactions.

Visualizing the Interaction

HBonding Pyr1 4-Pyridone (Molecule A) Pyr2 4-Pyridone (Molecule B) Pyr1->Pyr2 N-H ... O=C (Strong, Directional) Hyd1 4-Hydroxypyridine (Molecule A) Hyd2 4-Hydroxypyridine (Molecule B) Hyd1->Hyd2 N ... H-O (Less Common in Pure Phase)

Caption: Comparison of the dominant supramolecular synthons. The N-H...O=C interaction (top) is the primary driver for the stability of the 4-pyridone solid form.

References

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

  • Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context: Resonance Assisted Hydrogen Bonding in Pyridones).
  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Chemical Biology & Drug Design, 76(4), 289-298.
  • Bragg, W. L. (1913). The Structure of Some Sodium Salts. Proceedings of the Royal Society A. (Foundational reference for Difference Fourier methods).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-5-bromopyridin-4-ol hydrochloride

Executive Safety Directive The Core Hazard: Handling 3-Amino-5-bromopyridin-4-ol hydrochloride presents a dual-threat profile: corrosivity derived from the hydrochloride salt moiety and biological activity inherent to ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

The Core Hazard: Handling 3-Amino-5-bromopyridin-4-ol hydrochloride presents a dual-threat profile: corrosivity derived from the hydrochloride salt moiety and biological activity inherent to halogenated aminopyridines.

As a researcher, you must treat this compound not merely as a "solid reagent" but as a corrosive sensitizer . The hydrochloride salt form makes the dust highly hygroscopic and acidic upon contact with mucous membranes (eyes, nasal tract, lungs). Furthermore, the aminopyridine core carries risks of dermal sensitization and potential neurological toxicity if systematically absorbed.

Operational Goal: Zero skin contact and zero inhalation of dust.[1][2][3] This guide replaces generic safety advice with a targeted, self-validating containment protocol.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound falls under GHS Category 1B (Skin Corrosion) and Category 3 (Acute Toxicity) based on structural analogs and functional group analysis.

Hazard ClassRisk MechanismCritical Control Point
Corrosive Solid The HCl salt hydrolyzes on moist surfaces (skin/eyes) to form hydrochloric acid locally.Moisture Control: Prevent dust from contacting sweat or mucous membranes.
Respiratory Irritant Fine particulate matter (dust) causes immediate, severe irritation to the upper respiratory tract.Engineering Control: All handling must occur inside a certified fume hood.
Dermal Sensitizer Halogenated pyridines can penetrate the stratum corneum, leading to allergic dermatitis or systemic toxicity.Barrier Integrity: Double-gloving is non-negotiable to prevent micro-permeation.

The PPE Matrix: Layered Defense System

Do not rely on single-point failures. Use this matrix to select gear based on your specific operation scale.

Table 1: PPE Selection Standards
Protection ZoneStandard Handling (< 10 g)Scale-Up / Spill Cleanup (> 10 g)Scientific Rationale
Hand Protection Double Nitrile Gloves • Inner: 4 mil (Blue/White)• Outer: 5-8 mil (Purple/Black)Technique: Change outer glove every 30 mins.Laminate / Silver Shield® Required if dissolving in DMSO/DMF or handling large solids. Worn under a nitrile outer glove for dexterity.Nitrile provides physical barrier; Laminate prevents chemical permeation of the dissolved organic salt. Double gloving allows visual breach detection.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Standard safety glasses are insufficient for corrosive dusts.Face Shield + Goggles Required when transferring powders or during exothermic solubilization steps.Goggles seal the eyes from airborne acidic dust that bypasses glasses. Face shields protect the neck/chin from splashes.
Respiratory Fume Hood Only Sash height < 18 inches. Face velocity 80–100 fpm.P100 Respirator Only required if working outside a hood (Emergency/Spill).Engineering controls (Hood) are superior to PPE. Respirators are a backup for failure events only.
Body Defense Lab Coat (Poly/Cotton) Buttoned to the neck. Sleeves tucked into gloves.Chemical Resistant Apron (Tyvek® or PVC) worn over the lab coat.Cotton absorbs liquids; chemically resistant aprons shed corrosive splashes, preventing "soak-through" burns.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is a self-validating system. You cannot proceed to the next step without verifying the safety of the current state.

Phase A: Preparation (The "Cold" Phase)
  • Airflow Verification: Check the fume hood monitor. A tissue strip taped to the sash must be drawn inward firmly.

  • Static Neutralization: Dry HCl salts are static-prone, causing "jumping" powder. Use an anti-static gun or ionizer bar inside the hood before opening the vial.

  • Donning Sequence:

    • Wash hands.[1][2][4][5][6][7]

    • Don Inner Gloves (check for tears).

    • Don Lab Coat.

    • Don Outer Gloves (tuck coat sleeves inside gloves).

    • Don Goggles.

Phase B: Active Handling (The "Hot" Phase)
  • Weighing:

    • Place the balance inside the hood. If vibration is an issue, prepare a pre-tared secondary container (vial) inside the hood, then transfer to the balance.

    • Never weigh this compound on an open bench.

  • Solubilization:

    • Add solvent (e.g., Water, Methanol, DMSO) slowly.

    • Caution: HCl salts can release heat (exotherm) upon solvation.

    • Self-Check: Inspect outer gloves for yellow/brown discoloration immediately after handling. If seen, doff and replace immediately.[1]

Phase C: Decontamination & Doffing[2]
  • Primary Wipe: Wipe down the balance and work area with a 5% Sodium Bicarbonate solution (neutralizes the acid) followed by water.

  • Waste Segregation:

    • Solid Waste: "Hazardous Solid - Halogenated / Corrosive."

    • Liquid Waste: "Halogenated Organic Solvent" (if organic solvent used) or "Corrosive Acidic" (if aqueous).

  • Doffing Sequence (Critical):

    • Remove Outer Gloves (turn inside out, dispose as solid waste).

    • Remove Goggles (wipe with ethanol).

    • Remove Lab Coat.

    • Remove Inner Gloves.[1]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of the safety protocol, highlighting critical decision points and barrier layers.

SafetyProtocol cluster_emergency Emergency Loop Start Start: Risk Assessment CheckHood Verify Hood Flow (80-100 fpm) Start->CheckHood PPE_Select PPE Selection: Double Nitrile + Goggles CheckHood->PPE_Select Static Neutralize Static (Anti-static Gun) PPE_Select->Static Weighing Weighing / Transfer (Inside Hood Only) Static->Weighing Solubilization Solubilization (Watch for Exotherm) Weighing->Solubilization Spill Spill Detected? Weighing->Spill Cleanup Decon: 5% NaHCO3 Wash Solubilization->Cleanup Solubilization->Spill Waste Disposal: Halogenated/Corrosive Cleanup->Waste Spill->Cleanup No SpillAction Evacuate Area -> Don P100 Respirator Spill->SpillAction Yes

Caption: Operational workflow for handling 3-Amino-5-bromopyridin-4-ol HCl, emphasizing engineering controls and emergency decision paths.

Emergency Response & Disposal

Accidental Exposure[9]
  • Eye Contact: Immediate irrigation for 15 minutes using an eyewash station.[8] Hold eyelids open. The HCl component causes rapid corneal damage.

  • Skin Contact: Drench with water for 15 minutes.[1][3][5][7][9] Do not use neutralizing agents (vinegar/baking soda) on the skin, as the heat of neutralization can worsen burns.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to potential pulmonary edema from acidic dust.

Waste Disposal (RCRA Compliance)
  • Classification: This material is a Halogenated Organic .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (releases free amine and potential heat).

  • Labeling: Must be clearly labeled "Toxic, Corrosive, Halogenated."

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor.[2] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[10] [Link]

  • PubChem. (2024).[10] Compound Summary: 3-Amino-5-bromopyridine (Base Structure Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromopyridin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromopyridin-4-ol hydrochloride
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